cyclic beta(1-2)glucan
Description
Overview of Polysaccharide Significance in Microorganisms
Polysaccharides, which are complex carbohydrates composed of monosaccharide units, are vital polymers in the biological world. wikipedia.org In microorganisms, these molecules serve a multitude of functions, ranging from structural support to energy storage. wikipedia.orgresearchgate.net Cell-surface polysaccharides, in particular, create a barrier between the cell wall and the external environment and play a crucial role in mediating interactions between hosts and pathogens. wikipedia.org Many bacteria, fungi, and algae secrete polysaccharides to aid in surface adhesion and to protect against desiccation. wikipedia.org These exopolysaccharides are often of commercial interest due to their unique properties. ramauniversity.ac.in
Microbial polysaccharides can be either neutral or acidic and are synthesized from nucleotide-activated sugar precursors. wikipedia.orgramauniversity.ac.in The genes encoding the enzymes necessary for their biosynthesis, assembly, and transport are typically organized in dedicated clusters within the microbial genome. wikipedia.org These polysaccharides are not only essential for the formation of biofilms but also for the complex life cycles of certain bacteria, such as Myxococcus xanthus. wikipedia.org Furthermore, polysaccharides are involved in critical biochemical processes including cell proliferation, biosynthesis, and both viral and bacterial infections. mdpi.com
Definition and Structural Peculiarities of Cyclic Beta-(1-2)-Glucan
Cyclic beta-(1-2)-glucan is a unique, unbranched cyclic oligosaccharide. mdpi.com It is composed of glucose units linked together by beta-(1-2)-glycosidic bonds. niigata-u.ac.jp The degree of polymerization, or the number of glucose units in the ring, can vary, typically ranging from 17 to 26 in its major neutral or anionic forms. mdpi.com In some species, such as those in the Rhizobium and Agrobacterium genera, these glucans can contain between 17 and 40 glucose residues. nih.gov In contrast, Bradyrhizobium species produce smaller cyclic beta-glucans with 10 to 13 glucose units, which also incorporate beta-(1-3) and beta-(1-6) glycosidic bonds. nih.gov
The synthesis of cyclic beta-(1-2)-glucan is a complex process catalyzed by a multi-domain membrane protein known as cyclic glucan synthase (Cgs). nih.govnih.gov This enzyme facilitates the initiation, elongation, and cyclization of the glucan chain. nih.govasm.org Recent studies have revealed that this process involves a tyrosine-linked oligosaccharide intermediate. nih.govnih.gov The structure of these cyclic glucans can also be modified with non-sugar moieties, such as phosphoglycerol or succinyl residues, which likely occurs in the periplasmic space after the initial cyclic structure is formed. mdpi.comasm.org
Distribution and Occurrence in Proteobacteria Genera
Cyclic beta-(1-2)-glucans are primarily found in Gram-negative bacteria, where they are a significant component of the bacterial envelope. embopress.org They are particularly widespread among the Alphaproteobacteria. conicet.gov.ar
Members of the order Rhizobiales are well-known producers of cyclic beta-(1-2)-glucans. nih.gov These bacteria include a variety of pathogens and symbionts that have intricate interactions with their hosts. nih.gov
Rhizobium and Sinorhizobium : In symbiotic nitrogen-fixing bacteria like Sinorhizobium meliloti (formerly Rhizobium meliloti), cyclic beta-(1-2)-glucans are located in the periplasmic space and are crucial for the bacteria's adaptation to osmotic stress and for successful root-nodulation. mdpi.comnih.gov The genes responsible for their synthesis in Rhizobium are designated as ndvA and ndvB. nih.gov
Agrobacterium : In the plant pathogen Agrobacterium tumefaciens, the synthesis of these glucans is mediated by the chvA and chvB genes. nih.gov Mutants lacking the ability to produce these glucans show impaired ability to infect plants. nih.gov The synthesis process in A. tumefaciens involves a large 319-kDa inner membrane protein intermediate. nih.gov
Brucella : In the zoonotic pathogen Brucella, cyclic beta-(1-2)-glucans are critical for host colonization. nih.gov The enzyme from Brucella abortus synthesizes cyclic beta-(1-2)-glucans with a degree of polymerization ranging from 17 to 22. expasy.org
| Genus | Species Example | Role of Cyclic Beta-(1-2)-Glucan | Genetic Loci |
|---|---|---|---|
| Rhizobium/Sinorhizobium | Sinorhizobium meliloti | Osmotic adaptation, Root-nodulation mdpi.comnih.gov | ndvA, ndvB nih.gov |
| Agrobacterium | Agrobacterium tumefaciens | Plant infection nih.gov | chvA, chvB nih.gov |
| Brucella | Brucella abortus | Host colonization nih.gov | cgs nih.govexpasy.org |
In the plant pathogen Xanthomonas campestris pv. campestris (Xcc), cyclic beta-(1-2)-glucan is a crucial virulence factor. nih.govoup.com Disruption of the ndvB gene, which is required for its synthesis, compromises the bacterium's virulence. nih.govoup.com The secreted form in Xcc contains 16 glucosyl residues with 15 beta-1,2 linkages and one alpha-1-6 linkage. embopress.orgresearchgate.net This compound has been shown to systemically suppress plant immune responses, including callose deposition and the expression of pathogenesis-related proteins, thereby facilitating the spread of the pathogen within the host plant. nih.govoup.com
The occurrence of cyclic beta-(1-2)-glucan is not limited to the well-studied genera above.
Thermoanaerobacter italicus : Researchers have studied the cyclization domain of the cyclic beta-1,2-glucan synthase from this bacterium. niigata-u.ac.jpnih.gov This domain is capable of cyclizing linear beta-1,2-glucans into cyclic forms. niigata-u.ac.jpcazypedia.org
Cereibacter sphaeroides : This phototrophic bacterium, formerly known as Rhodobacter sphaeroides, also produces a type of cyclic beta-1,2-glucan. researchgate.netbiorxiv.orgbiorxiv.org Specifically, it produces a cyclic β-1,2-gluco-octadecaose. researchgate.netbiorxiv.org
| Bacterial Taxon | Specific Compound/Feature | Reference |
|---|---|---|
| Xanthomonas campestris pv. campestris | α-1,6-Cyclized β-1,2-glucan (CβG16α) | embopress.orgresearchgate.net |
| Thermoanaerobacter italicus | Characterized cyclization domain of CGS | niigata-u.ac.jpnih.gov |
| Cereibacter sphaeroides | Cyclic β-1,2-gluco-octadecaose | researchgate.netbiorxiv.org |
Historical Perspectives on Cyclic Glucan Discovery and Early Research
The journey to understanding cyclic glucans began with early observations of microbial polysaccharides. The chemistry of glucans can be traced back to the 18th and 19th centuries with the discovery of glucose and the enzymatic breakdown of starch. nih.govacs.org Louis Pasteur noted the production of dextran (B179266) during wine fermentation, a phenomenon later attributed to bacterial activity. nih.govacs.org
The first mention of what would later be identified as cyclic beta-glucans appeared in 1942, with the report of "crown gall polysaccharides" found in the culture media of Agrobacterium tumefaciens. conicet.gov.arresearchgate.net However, it wasn't until 1983 that the cyclic structure of these beta-d-(1-2)-linked d-glucans from Rhizobia and Agrobacteria was definitively determined using NMR spectroscopy and mass spectrometry. mdpi.comresearchgate.net Early research focused on their role in the symbiotic and pathogenic interactions of these bacteria with plants, noting that mutants unable to produce these glucans were deficient in their ability to form nodules or cause tumors. nih.gov These initial studies laid the groundwork for our current understanding of the diverse and critical roles of cyclic beta-(1-2)-glucans in microbial biology.
Distinctions from Other Beta-Glucan (B1580549) Classes (e.g., linear, beta-1,3, beta-1,6)
Other classes of β-glucans are characterized by different linkages, such as β-(1→3), β-(1→4), and β-(1→6). nih.gov For example, cellulose, the most abundant plant polysaccharide, is a linear β-(1→4)-glucan. Fungi and yeast are known for producing β-glucans with a β-(1→3) backbone, often with β-(1→6) branches. nih.gov Cereal grains like oats and barley contain linear β-glucans with a mix of β-(1→3) and β-(1→4) linkages. nih.gov
Even within the family of periplasmic glucans found in bacteria, there is structural diversity. While some Alpha-proteobacteria like Brucella and Agrobacterium produce cyclic β-(1,2)-glucans, other bacteria synthesize different forms. conicet.gov.ar For instance, many Gamma-proteobacteria, including Escherichia coli, produce linear β-(1,2)-glucan backbones that are decorated with β-(1,6) branches. conicet.gov.ar Bradyrhizobium species produce smaller cyclic glucans (10-13 glucose units) that contain a mixture of β-(1→3) and β-(1→6) glycosidic bonds. researchgate.net
The following table summarizes the key distinctions between cyclic β-(1,2)-glucan and other prominent classes of beta-glucans.
| Beta-Glucan Class | Primary Linkage(s) | Structure | Common Sources |
|---|---|---|---|
| Cyclic Beta-(1,2)-Glucan | β-(1→2) | Cyclic, unbranched | Agrobacterium, Brucella, Rhizobium, Xanthomonas spp. conicet.gov.arbiorxiv.org |
| Linear Beta-(1,2)-Glucan | β-(1→2) backbone with β-(1→6) branches | Linear, branched | Escherichia coli, Pseudomonas aeruginosa conicet.gov.ar |
| Curdlan/Laminarin | β-(1→3) | Linear, unbranched | Alcaligenes faecalis, Algae nih.gov |
| Zymosan/Yeast Beta-Glucan | β-(1→3) backbone with β-(1→6) branches | Branched | Yeast (e.g., Saccharomyces cerevisiae), Fungi nih.gov |
| Cereal Beta-Glucan | β-(1→3) and β-(1→4) | Linear, unbranched | Oats, Barley, Rye nih.gov |
| Cellulose | β-(1→4) | Linear, unbranched | Plants, Algae, some Bacteria nih.gov |
| Pustulan | β-(1→6) | Linear | Lichens, some Yeasts biorxiv.org |
Properties
CAS No. |
116243-01-7 |
|---|---|
Molecular Formula |
C20H12Br2O2 |
Synonyms |
cyclic beta(1-2)glucan |
Origin of Product |
United States |
Biosynthesis and Enzymatic Mechanisms of Cyclic Beta 1 2 Glucan
The Cyclic Glucan Synthase (CGS/Cgs) Complex
Cyclic glucan synthase is an integral membrane protein with multiple functional domains that work in concert to synthesize CβG. nih.govasm.orgbiorxiv.org In Brucella abortus, for instance, Cgs is a large protein of 320 kDa with six transmembrane-spanning segments, and its N and C termini are located on the cytoplasmic side of the inner membrane. nih.gov The strategic positioning of these multiple domains within a single polypeptide chain ensures that all the necessary catalytic activities are localized and coordinated for efficient synthesis. asm.org
Recent studies, including cryo-electron microscopy of Cgs from Agrobacterium tumefaciens, have provided significant insights into its multi-domain structure. nih.gov The soluble portion of the protein, located on the cytoplasmic side, is organized into four distinct domains: an N-terminal domain (NTD), a glycosyltransferase (GT) domain, a cyclase (CY) domain, and a phosphorylase (GP) domain. nih.gov
| Domain | Abbreviation | Function |
| N-terminal Domain | NTD | Scaffolding and interaction with other domains |
| Glycosyltransferase Domain | GT | Initiation and elongation of the glucan chain |
| Cyclase Domain | CY | Intramolecular transglycosylation (cyclization) |
| Phosphorylase Domain | GP | Regulation of glucan chain length |
The glycosyltransferase (GT) domain, belonging to the GT84 family, is responsible for both the initiation and elongation phases of CβG synthesis. nih.govnih.gov The process is believed to start with the autoglycosylation of the Cgs protein at an as-yet-unidentified residue, marking the initiation step. nih.govnih.govbiorxiv.org Following initiation, the GT domain catalyzes the sequential addition of glucose units from a UDP-glucose donor to the growing linear β-1,2-glucan chain. asm.orgnih.govresearchgate.net This elongation process continues, driven by the GT domain, until the chain reaches a certain length. researchgate.net In Brucella abortus, the GT-84 domain has been identified within residues 475 to 818 of the Cgs protein. asm.org
The regulation of the length of the linear glucan chain is a critical step and is managed by the C-terminal phosphorylase domain (GP), which is a member of the GH94 glycoside hydrolase family. nih.govnih.gov This domain counteracts the elongation activity of the GT domain by catalyzing the phosphorolysis of the β-1,2-glucosidic bond at the non-reducing end of the protein-linked linear oligosaccharide intermediate. nih.govasm.org This process releases glucose-1-phosphate and effectively controls the degree of polymerization of the glucan chain before cyclization. nih.gov While the GP active site is not essential for the synthesis of CβGs, its absence can lead to the production of longer glucan chains. nih.gov The primary role of this length control may be to produce glucans of a size that is optimal for the glucan transporter, Cgt, ensuring efficient export from the cytoplasm. nih.gov
The final step in the biosynthesis of CβG is the cyclization of the linear precursor, a reaction catalyzed by the cyclase (CY) domain. nih.govnih.govniigata-u.ac.jp This domain performs an intramolecular transglycosylation, which results in the formation of a closed ring structure and the release of the cyclic glucan molecule. nih.govniigata-u.ac.jp Functional and structural analyses of the cyclization domain from Thermoanaerobacter italicus (TiCGSCy) have shown that this domain exclusively catalyzes transglycosylation without any hydrolytic activity. nih.govnih.gov Studies have also revealed that the substrate for cyclization needs to be a hexasaccharide at minimum, with a preference for longer chains, which is consistent with the typical size of CβGs having around 20 glucose units. nih.govniigata-u.ac.jpnih.gov The unique mechanism of this domain has led to its classification into a new glycoside hydrolase family, GH189. nih.govniigata-u.ac.jp
The synthesis of cyclic β-1,2-glucan by Cgs is proposed to occur in a cyclical process involving distinct stages of glucan synthesis and processing. nih.govresearchgate.net The cycle begins with the synthesis phase, driven by the GT domain, followed by the processing phase, which involves the CY and GP domains. nih.govresearchgate.net
The proposed mechanism involves the following key steps:
Initiation and Elongation : The synthesis starts with the entry of the non-reducing end of a primer into the active site of the GT domain. researchgate.net The glucan chain is then elongated through the addition of glucose units. researchgate.net
Length Control and Translocation : Elongation continues until the chain is long enough to interact with a Rossmann fold-like (RFL) subdomain within the GP domain. nih.govresearchgate.net This interaction leads to the translocation of the non-reducing end of the glucan and serves as a length control mechanism. researchgate.net
Cyclization : The interaction with the RFL orients the glucan chain in a conformation that favors cyclization. researchgate.net The CY domain then catalyzes the intramolecular transglycosylation, leading to the release of a cyclic glucan molecule. researchgate.net
Primer Regeneration : The reaction regenerates the primer, which can then be used for another cycle of synthesis. researchgate.net
A significant breakthrough in understanding the Cgs mechanism has been the discovery of a tyrosine-linked oligosaccharide intermediate. nih.gov Cryo-electron microscopy and functional studies of Cgs from A. tumefaciens have revealed that the glucan chain is processed while being covalently attached to a specific tyrosine residue on the enzyme. nih.gov This distinct mechanism involves cycles of polymerization and processing of this tyrosine-linked glucan chain, which is a key feature of CβG synthesis. nih.gov
Proposed Catalytic Mechanisms of CGS
Exclusion of Hydrolysis in Cyclization
The final step in the biosynthesis of cyclic β-(1-2)-glucan is a cyclization reaction that releases the circular polysaccharide from the synthase enzyme. This process is characterized by the specific exclusion of hydrolysis. Instead of using a water molecule to cleave the linear precursor, the enzyme facilitates an intramolecular transglycosylation. niigata-u.ac.jpnih.gov
Functional and structural analyses of the cyclization domain of the cyclic β-(1-2)-glucan synthase (CGS) from Thermoanaerobacter italicus (TiCGSCy) have provided detailed insights into this mechanism. niigata-u.ac.jpnih.gov Action pattern analyses revealed that the enzyme exclusively catalyzes transglycosylation, with no detectable hydrolytic activity. nih.govresearchgate.net This means the enzyme-bound linear β-1,2-glucan is circularized by the formation of a new β-1,2-glycosidic bond between the two ends of the chain, without the involvement of water as a nucleophile. niigata-u.ac.jp
The proposed mechanism for TiCGSCy involves two key glutamate (B1630785) residues: E1356 and E1442. niigata-u.ac.jp
E1356 acts as a general acid, protonating the glycosidic oxygen.
Simultaneously, E1442 acts as a nucleophile, attacking the anomeric carbon at subsite -1 to form a covalent glycosyl-enzyme intermediate. niigata-u.ac.jp
Subsequently, E1356 acts as a general base, activating the 2-hydroxyl group of the non-reducing end glucose residue. niigata-u.ac.jp
This activated hydroxyl group then attacks the anomeric carbon of the enzyme-linked glucose at subsite -1, resulting in the formation of the cyclic product and the release from the enzyme. niigata-u.ac.jp
This intramolecular reaction outcompetes a potential reaction with water, thereby excluding hydrolysis and ensuring that the final product is the cyclic glucan. niigata-u.ac.jpnih.gov The size of the final cyclic product is thought to be determined by the competition between the ongoing elongation of the linear glucan chain and this final cyclization reaction. nih.gov
Characterization of Novel Glycoside Hydrolase Families (e.g., GH189, GH186)
Recent research into β-1,2-glucan metabolism has led to the establishment of new glycoside hydrolase (GH) families, which are crucial for understanding the synthesis and degradation of these molecules. nih.gov
Glycoside Hydrolase Family 189 (GH189)
The GH189 family was established based on the characterization of the cyclization domain of the cyclic β-1,2-glucan synthase (CGS) from Thermoanaerobacter italicus (TiCGSCy). nih.govcazypedia.org This enzyme domain is specifically a β-1,2-glucanotransferase that catalyzes intramolecular transglycosylation to produce cyclic β-1,2-glucans (CβGs). nih.govcazypedia.org
Key characteristics of GH189 include:
Reaction: It exclusively catalyzes transglycosylation reactions on linear β-1,2-glucans, with no hydrolytic activity. nih.govresearchgate.net
Substrate Specificity: The enzyme requires substrates of a minimum length, specifically β-1,2-glucooligosaccharides with a degree of polymerization (DP) of six or more. nih.govcazypedia.org
Mechanism: GH189 enzymes operate via a retaining mechanism, forming a glycosyl-enzyme intermediate. niigata-u.ac.jpcazypedia.org Mutational analysis identified two essential glutamate residues (E1356 and E1442 in TiCGSCy) that function as the catalytic acid/base and nucleophile, respectively. cazypedia.org
Structure: The three-dimensional structure reveals an (α/α)6-barrel fold, which is similar to enzymes in families GH144 and GH162, although the catalytic mechanism differs fundamentally. nih.govcazypedia.org Due to its retaining mechanism, GH189 is not part of the GH-S clan, which includes the inverting enzymes of GH144 and GH162, and may represent a new GH clan. cazypedia.org
Glycoside Hydrolase Family 186 (GH186)
The GH186 family was created following the characterization of β-1,2-glucanase proteins (EcOpgD and EcOpgG) from Escherichia coli. cazypedia.orgcazy.orgcazy.org Unlike GH189, which is involved in cyclization, GH186 enzymes are primarily degradative, though some members exhibit transglycosylase activity. cazypedia.org
Key characteristics of GH186 include:
Reaction: Members of this family can be β-1,2-glucanases (hydrolases) or anomer-inverting transglycosylases. cazypedia.org For instance, XccOpgD from Xanthomonas campestris pv. campestris specifically creates α-1,6-glucosidic bonds from β-1,2-glucan donors. cazypedia.org
Substrate Specificity: The enzymes are highly specific for β-1,2-glucan. cazypedia.org
Mechanism: GH186 enzymes utilize an inverting mechanism. cazypedia.orgcazy.org The nucleophile can be a water molecule (for hydrolysis) or a hydroxyl group from an acceptor substrate (for transglycosylation). cazypedia.org
Structure: The structure is unique among known GH families, featuring an N-terminal β-sandwich domain and a C-terminal Ig-like fold. cazypedia.orgcazy.org
| Glycoside Hydrolase Family | Defining Member/Enzyme | Primary Function | Catalytic Mechanism | Key Structural Feature |
|---|---|---|---|---|
| GH189 | Cyclization domain of CGS (TiCGSCy) | Intramolecular Transglycosylation (Cyclization) | Retaining | (α/α)6-barrel |
| GH186 | β-1,2-glucanase (EcOpgD) | Hydrolysis / Transglycosylation | Inverting | β-sandwich and Ig-like fold |
Genetic Regulation of Cyclic Beta(1-2)Glucan Synthesis and Transport
Identification and Characterization of Key Genes (e.g., ndvB, chvA, chvB, cgs, cgt, cgm)
The biosynthesis, transport, and modification of cyclic β-(1-2)-glucans are controlled by a specific set of genes. The primary synthesis gene is known by different names in various bacteria but is functionally conserved. conicet.gov.arasm.org
cgs, ndvB, and chvB : These genes encode the large, integral inner membrane protein known as cyclic β-(1-2)-glucan synthase. conicet.gov.arasm.orgnih.gov The gene is named cgs (cyclic glucan synthase) in Brucella abortus, ndvB (nodule development) in Sinorhizobium meliloti, and chvB (chromosomal virulence) in Agrobacterium tumefaciens. conicet.gov.arnih.govnih.gov This single polyfunctional protein catalyzes all the enzymatic steps required for synthesis: initiation, elongation, and cyclization. nih.govnih.gov These genes are functionally interchangeable, as the B. abortus cgs gene can complement mutations in ndvB and chvB mutants, restoring glucan synthesis and associated phenotypes like motility and virulence. asm.orgnih.gov
chvA : This gene, along with its homolog ndvA in S. meliloti, encodes an inner membrane protein that is believed to be involved in the transport of the newly synthesized cyclic glucans across the inner membrane into the periplasmic space. nih.govasm.org Mutants in chvA accumulate cyclic glucans in the cytoplasm. researchgate.net
cgt : Identified in B. abortus, the cgt (cyclic glucan transporter) gene encodes an integral inner membrane protein that functions as a transporter for cyclic β-(1-2)-glucan. oup.comnih.gov Its role is crucial for moving the glucans into the periplasm, which is necessary for the full expression of virulence. conicet.gov.aroup.com
cgm : This gene, characterized in B. abortus, encodes the cyclic β-(1-2)-glucan modifier enzyme, a succinyltransferase. nih.govconicet.gov.arasm.org This integral inner membrane protein catalyzes the substitution of O-succinyl residues onto the glucan rings, either during transport or once they are in the periplasm. nih.govconicet.gov.ar This modification confers an anionic character to the otherwise neutral glucan molecules. nih.govconicet.gov.arasm.org
| Gene | Organism(s) | Encoded Protein | Function |
|---|---|---|---|
| cgs / ndvB / chvB | Brucella / Sinorhizobium / Agrobacterium | Cyclic β-(1-2)-glucan synthase | Synthesis (initiation, elongation, cyclization) |
| chvA / ndvA | Agrobacterium / Sinorhizobium | Inner membrane transport protein | Transport from cytoplasm to periplasm |
| cgt | Brucella | Cyclic glucan transporter | Transport from cytoplasm to periplasm |
| cgm | Brucella | Succinyltransferase | Modification (succinylation) of cyclic glucan |
Regulatory Networks and Transcriptional Control
The synthesis of cyclic β-(1-2)-glucans is tightly regulated in response to environmental cues, particularly osmotic stress, although the specifics of this regulation can vary between bacterial species.
In bacteria like Agrobacterium tumefaciens and Sinorhizobium meliloti, the synthesis of cyclic β-(1-2)-glucans is osmotically regulated; production is significantly inhibited when the bacteria are grown in media of high osmolarity. nih.gov This regulation appears to occur at the level of enzymatic activity rather than through transcriptional control of the synthesis genes. embopress.org In contrast, Brucella species continue to synthesize these glucans even under high osmotic conditions. nih.gov This lack of osmotic inhibition in Brucella is attributed to two factors: its Cgs enzyme is inherently insensitive to high concentrations of solutes like KCl, and the cell may accumulate compatible solutes that protect the enzyme. nih.gov
In Xanthomonas campestris pv. campestris (Xcc), the rpf (regulation of pathogenicity factors) gene cluster is involved in the positive regulation of several virulence factors, including the synthesis of cyclic glucan. nih.gov This indicates a complex regulatory network that links glucan production to other factors essential for host-pathogen interactions.
Coordination of Synthesis, Transport, and Modification Enzymes
The efficient production, export, and modification of cyclic β-(1-2)-glucans suggest a highly coordinated process. nih.govconicet.gov.arasm.org Evidence points to the formation of a multienzyme complex in the inner membrane, composed of the synthase (Cgs), the transporter (Cgt), and the modifying enzyme (Cgm). nih.govasm.org
Using bacterial two-hybrid systems and co-immunoprecipitation techniques, studies in Brucella abortus have demonstrated that Cgs, Cgt, and Cgm can form both homotypic (e.g., Cgs-Cgs) and heterotypic (e.g., Cgs-Cgt, Cgs-Cgm) interactions. nih.govasm.org The N-terminal region of the Cgs protein is required for these interactions. nih.govconicet.gov.arasm.org
Fluorescence microscopy has shown that in Brucella, the synthase (Cgs) and transporter (Cgt) are specifically localized at the cell poles. nih.gov The modifier enzyme (Cgm) is distributed more broadly throughout the membrane but also shows some accumulation at the poles, co-localizing with Cgs and Cgt. nih.gov The formation of this membrane-associated biosynthetic complex at distinct cellular locations is proposed as a mechanism to ensure the fidelity of CβG biosynthesis by tightly coordinating the synthesis, transport, and modification steps. nih.govconicet.gov.ar
Metabolic Precursors and Pathways
The fundamental building block for the synthesis of cyclic β-(1-2)-glucan is the activated sugar nucleotide, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose). researchgate.netoup.com The biosynthetic pathway begins with the entry of glucose into the cell's cytoplasm. sysrevpharm.org
The pathway to generate UDP-glucose involves several key enzymatic steps:
Phosphorylation: Glucose is first phosphorylated to glucose-6-phosphate by a hexokinase, a reaction that consumes ATP. sysrevpharm.org
Isomerization: Glucose-6-phosphate is then converted to glucose-1-phosphate by the enzyme phosphoglucomutase. sysrevpharm.orgresearchgate.net
Activation: Finally, UDP-glucose pyrophosphorylase catalyzes the reaction between glucose-1-phosphate and UTP (uridine triphosphate) to form UDP-glucose, the direct donor of glucose units for the Cgs enzyme. sysrevpharm.org
Once formed, UDP-glucose is utilized by the cyclic β-(1-2)-glucan synthase (Cgs/NdvB/ChvB) to initiate and elongate the linear β-1,2-oligosaccharide chain that is covalently linked to the enzyme, which is then cyclized to form the final product. nih.govoup.com The neutral cyclic glucans produced through this pathway are considered the biosynthetic precursors to the modified, anionic forms seen in many species. nih.gov
Role of UDP-glucose as Sugar Donor
The biosynthesis of this compound is a complex enzymatic process that relies on Uridine diphosphate glucose (UDP-glucose) as the essential sugar donor. nih.govasm.org The synthesis is primarily catalyzed by a large, membrane-bound protein known as this compound synthase, which is encoded by genes such as chvB in Agrobacterium tumefaciens and cgs in Brucella abortus. asm.orgmicrobiologyresearch.org This enzyme orchestrates a multi-step reaction sequence that includes initiation, elongation, and cyclization. asm.orgpnas.orgnih.gov
The process begins with an initiation step where the synthase enzyme autoglycosylates, transferring the first glucose residue from a UDP-glucose molecule to a specific, though not yet fully identified, amino acid residue on the protein itself. asm.orgpnas.org This creates a protein-linked glucose primer. The subsequent elongation phase involves the sequential addition of more glucose units, each donated by a UDP-glucose molecule, to the non-reducing end of the growing linear β-1,2-oligosaccharide chain that remains attached to the enzyme. asm.orgpnas.org Finally, the enzyme catalyzes an intramolecular transglycosylation reaction, where the linear polyglucose chain is cleaved from the protein and its ends are joined to form the circular glucan molecule, which is then released. asm.orgpnas.orgnih.gov The kinetic properties of this enzymatic process have been studied, with the K(m) value for UDP-glucose determined to be 0.33 mM in Rhizobium fredii. researchgate.net
Involvement of Pentose-Phosphate and Entner–Doudoroff Pathways
While UDP-glucose is the direct donor for polymerization, the carbon atoms that constitute the glucose units of this compound originate from central carbon metabolism. Isotopic labeling studies in Sinorhizobium meliloti have provided direct evidence for the involvement of the Pentose-Phosphate Pathway (PPP) and the Entner–Doudoroff (ED) pathway in the early stages of the polysaccharide's synthesis. nih.govresearchgate.net
These catabolic pathways process the initial hexose (B10828440) sugars (like glucose) and rearrange their carbon skeletons. nih.govwikipedia.orgwikipedia.org The intermediates generated through the PPP and ED pathway are channeled back into the upper stages of glycolysis to be converted into precursors like glucose-6-phosphate. This compound is a key metabolite that is subsequently converted to glucose-1-phosphate and then activated to UDP-glucose, the substrate required by the this compound synthase. asm.org This connection highlights a cyclic organization of carbohydrate metabolism where carbons from the initial sugar source can be re-routed through various catabolic and anabolic pathways before being incorporated into the final polysaccharide structure. nih.gov
Environmental Modulators of Biosynthesis
Osmotic Regulation and its Species-Specific Differences
The synthesis of this compound is significantly influenced by the osmotic conditions of the environment, a phenomenon known as osmoregulation. However, this response is notably species-specific. microbiologyresearch.orgnih.govnih.gov In many bacteria, including Agrobacterium tumefaciens and Rhizobium meliloti, the production of these glucans is highest in media of low osmolarity and is markedly inhibited when the bacteria are grown in media of high osmolarity. microbiologyresearch.orgasm.orgembopress.org This regulation is believed to occur at the level of enzyme activity rather than through the regulation of gene expression, as the glucosyltransferase enzyme is present constitutively. asm.orgoipub.com In vitro studies have shown that high concentrations of ionic solutes, such as KCl and potassium glutamate, inhibit the activity of the synthase enzyme from these species. microbiologyresearch.orgasm.org
In stark contrast, the synthesis of this compound in Brucella species is not inhibited by high osmolarity. microbiologyresearch.orgnih.gov This difference is attributed to the intrinsic properties of the Brucella cyclic glucan synthase (Cgs) enzyme, which is not affected by high concentrations of ionic solutes that completely inhibit the enzymes from A. tumefaciens and R. meliloti. microbiologyresearch.orgnih.gov When the Brucella cgs gene was expressed in A. tumefaciens or R. meliloti mutants, the resulting recombinant strains were able to synthesize the glucan even in high-osmolarity media, confirming that the enzyme itself is the primary determinant of this differential osmotic response. microbiologyresearch.org
| Bacterial Species | Effect of High Osmolarity on Synthesis | Mechanism |
|---|---|---|
| Agrobacterium tumefaciens | Inhibited | Synthase enzyme activity is inhibited by high ionic strength. microbiologyresearch.orgasm.org |
| Rhizobium meliloti | Inhibited | Synthase enzyme activity is inhibited by high ionic strength. microbiologyresearch.orgasm.org |
| Brucella spp. | Not Inhibited | Synthase enzyme is not sensitive to high concentrations of ionic solutes. microbiologyresearch.orgnih.gov |
| Xanthomonas campestris | Suppressed | Glucan production is suppressed by approximately twofold under high-osmotic conditions. embopress.org |
Impact of Nutrient Availability (e.g., Phosphate)
The availability of specific nutrients, particularly phosphate, plays a crucial role in modulating the final structure of cyclic beta(1-2)glucans by affecting their substitution with anionic groups. The glucan backbone can be modified with substituents such as phosphoglycerol or succinic acid. asm.orgresearchgate.net
| Bacterial Species | Effect of Phosphate Limitation |
|---|---|
| Rhizobium meliloti | Reduced phosphoglycerol substitution; glucans contain only succinic acid substituents. asm.orgresearchgate.net |
| Agrobacterium tumefaciens | Synthesis of only neutral (unsubstituted) cyclic beta(1-2)glucans. asm.orgresearchgate.net |
Structural Diversity and Conformational Analysis
Ring Size and Degree of Polymerization (DP) Variability
Cyclic β-1,2-glucans are polysaccharides characterized by a ring structure composed of D-glucose units. conicet.gov.ar The degree of polymerization (DP), which is the number of glucose units in the ring, typically ranges from 17 to 25. conicet.gov.arresearchgate.net However, in some bacterial species, this range can extend up to 40 glucose units. researchgate.net For instance, CβG produced by Rhizobium radiobacter has a DP of 17 to 23, while those from Agrobacterium, Brucella, and Sinorhizobium are generally around 20. nih.govnih.gov In Bradyrhizobium japonicum bacteroids, the DP is reported to be between 10 and 13. nih.gov
The primary chemical bond connecting the glucose monomers is the β-1,2 glycosidic linkage, which imparts significant flexibility to the backbone. conicet.gov.arresearchgate.net While the vast majority of these glucans consist exclusively of β-1,2 linkages, a notable exception exists. conicet.gov.ar Some species, such as Xanthomonas campestris and Ralstonia solanacearum, produce a variation of CβG that includes a single α-1,6 glycosidic bond within the β-1,2 linked backbone. conicet.gov.arnih.gov This single α-1,6 linkage introduces a degree of rigidity into the otherwise flexible annular structure. conicet.gov.ar
Table 1: Degree of Polymerization (DP) of Cyclic β-1,2-Glucans in Various Bacteria
| Bacterial Species/Genera | Typical Degree of Polymerization (DP) Range | Primary Linkage | Alternative Linkage |
|---|---|---|---|
| Agrobacterium sp. | 17-25 | β-1,2 | N/A |
| Brucella sp. | ~20 | β-1,2 | N/A |
| Sinorhizobium sp. | ~20 | β-1,2 | N/A |
| Bradyrhizobium japonicum | 10-13 | β-1,2 | N/A |
| Rhizobium radiobacter | 17-23 | β-1,2 | N/A |
| Xanthomonas campestris | Variable | β-1,2 | One α-1,6 linkage |
| Ralstonia solanacearum | Variable | β-1,2 | One α-1,6 linkage |
The degree of polymerization of CβG is not random but is a controlled process managed by a large, multimodular inner-membrane enzyme known as Cyclic Glucan Synthase (Cgs). conicet.gov.arnih.gov This enzyme performs a series of reactions: initiation, elongation, adjustment of the chain length, and finally, cyclization. nih.govniigata-u.ac.jpnih.gov The control of the glucan chain length is a critical step that determines the final DP of the released cyclic molecule. conicet.gov.arnih.gov
This "adjustment" is achieved through the balanced action of two different enzymatic activities within the Cgs protein. conicet.gov.ar A glycosyltransferase domain is responsible for elongating the linear polyglucose chain by sequentially adding glucose units. conicet.gov.arnih.gov Concurrently, a β-1,2-glucooligosaccharide phosphorylase domain, located in the C-terminal half of the enzyme, can remove glucose residues from the growing chain. conicet.gov.ar This phosphorylase activity effectively trims the polysaccharide, and the interplay between the elongating and trimming activities allows the enzyme to control the DP of the glucan before the final cyclization and release step. conicet.gov.arnih.gov In mutant bacteria where this phosphorylase activity is absent, the Cgs enzyme synthesizes CβG with a significantly higher degree of polymerization, reaching up to 28 glucose units. conicet.gov.ar
Non-Sugar Substituents and Their Chemical Linkages
The structural diversity of cyclic beta(1-2)glucans is further enhanced by the covalent attachment of various non-carbohydrate chemical groups to the glucose ring. These substitutions modify the physicochemical properties of the glucan, most notably by conferring an anionic (negatively charged) character to the otherwise neutral polysaccharide. conicet.gov.arnih.govnih.gov The type and extent of substitution can vary depending on the bacterial species and even the environmental growth conditions. nih.gov
One of the common modifications is the addition of phosphoglycerol groups. researchgate.net Specifically, sn-1-phosphoglycerol has been identified as a substituent on the cyclic glucans produced by bacteria such as Agrobacterium tumefaciens and Sinorhizobium meliloti. conicet.gov.armdpi.com Research has shown that the source of these phosphoglycerol substituents is the membrane lipid, phosphatidylglycerol. nih.govasm.org In S. meliloti, the transfer of the phosphoglycerol moiety from phosphatidylglycerol to the glucan backbone is a significant metabolic process, accounting for a large portion of the total phospholipid turnover in the organism. nih.govasm.org The gene responsible for this glycerophosphorylation in Mesorhizobium loti has been identified as a homolog of cgmA. oup.com
In addition to phosphoglycerol, CβG can be decorated with various organic acids. Succinic acid (succinyl residues) is a frequently observed substituent. researchgate.net In Brucella abortus, succinyl residues are attached via an O-ester linkage and represent the only substituent found on its CβG. nih.gov Sinorhizobium meliloti produces CβG that can be substituted with both phosphoglycerol and succinic acid. nih.govasm.org Other bacteria, such as Agrobacterium radiobacter, have been found to modify their cyclic glucans with methylmalonic acid. conicet.gov.ar The enzyme responsible for the succinylation of CβG in B. abortus is a succinyltransferase encoded by the cgm gene. asm.org
Table 2: Common Non-Sugar Substituents on Cyclic β-1,2-Glucans
| Bacterial Species | Phosphoglycerol | Succinic Acid | Methylmalonic Acid |
|---|---|---|---|
| Agrobacterium tumefaciens | Yes | No | No |
| Sinorhizobium meliloti | Yes | Yes | No |
| Brucella abortus | No | Yes | No |
| Agrobacterium radiobacter | No | Yes | Yes |
| Mesorhizobium loti | Yes | Yes | No |
The addition of these non-sugar substituents fundamentally alters the charge of the CβG molecule. The phosphate group in phosphoglycerol and the carboxyl groups in succinic and methylmalonic acid are negatively charged at physiological pH. Their attachment to the neutral glucan backbone confers a net anionic character to the molecule. nih.govnih.govasm.org
This anionic nature is critical to the biological roles of CβG. asm.org The accumulation of these charged molecules in the periplasmic space is believed to be important for hypo-osmotic adaptation, helping the bacteria survive in low-salt environments. nih.govasm.org The negative charges can influence the ionic strength of the periplasm and affect the function of the outer membrane. asm.org While the succinylation of CβG in B. abortus is essential for adapting to low-osmotic conditions, it does not appear to be required for the virulence of the bacterium. nih.gov In S. meliloti, the anionic character of the glucans is also considered important for their functions, and these bacteria can produce CβG with multiple anionic substituents on a single molecule. asm.org
Advanced Structural Elucidation Methodologies
The precise structural characterization of cyclic β-(1-2)glucans and the enzymes responsible for their synthesis is fundamental to understanding their biological functions. A suite of advanced analytical techniques is employed to unravel their molecular architecture, from the primary sequence of glucose units to the three-dimensional arrangement of the entire macromolecule and its synthesizing machinery.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of cyclic β-(1-2)glucans. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are utilized to determine the primary structure and conformation of these molecules in solution.
¹H NMR spectra are crucial for determining the anomeric configuration of the glucose residues. For cyclic β-(1-2)glucans, overlapping doublets in the anomeric region (around 4.8 ppm) are characteristic of the β-configuration of all glucose units. nih.gov Signals corresponding to the H-2 protons involved in the β-1,2 linkage typically appear between 3.38 and 3.44 ppm. nih.gov The absence of signals characteristic of reducing-end glucose residues (typically found at 92-96 ppm in ¹³C NMR) confirms the cyclic nature of the glucan. nih.gov
¹³C NMR spectroscopy provides further confirmation of the structure. A key indicator is the cluster of C-1 resonance signals above 102 ppm, which confirms the β-anomeric configuration. nih.gov Resonances for C-2 carbons involved in the β-(1→2) linkages are typically found in the 82-83 ppm range. nih.gov The dispersion of chemical shifts for protons and carbons associated with the glycosidic linkages (H-1, H-2, C-1, C-2) over a broad range suggests that the individual glycosidic bonds have less conformational freedom compared to their linear counterparts. nih.gov This dispersion can also indicate an alternating pattern in the glycosidic bond geometry within the macrocycle. nih.gov
Furthermore, NMR is instrumental in identifying and locating non-sugar substituents. For instance, in succinyl-substituted cyclic β-(1-2)glucans from Brucella abortus, prominent signals for the methylene protons of succinate appear between 2.4 and 2.6 ppm in the ¹H NMR spectrum, while the corresponding CH₂ signals are observed at 30.3 and 30.6 ppm in the ¹³C spectrum. nih.gov Two-dimensional experiments like Heteronuclear Single Quantum Coherence (HSQC) can then correlate these proton and carbon signals, confirming the presence and structure of such substituents. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Succinylated Cyclic β-(1-2)Glucan from B. abortus
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | ~4.8 | 102.8 - 102.9 |
| C2 | 3.38 - 3.44 | 82.0 - 83.0 |
| Succinyl CH₂ | 2.4 - 2.6 | 30.3, 30.6 |
Data compiled from studies on B. abortus cyclic β-(1-2)-glucan. nih.gov Chemical shifts are relative to an external standard and may vary slightly based on experimental conditions.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), particularly with a Time-of-Flight (TOF) analyzer, is a cornerstone technique for determining the molar mass and size distribution (degree of polymerization, DP) of cyclic β-(1-2)glucans. nih.gov This method allows for the rapid and sensitive analysis of a population of these molecules, revealing the heterogeneity in ring size.
In a typical MALDI-TOF analysis, the purified glucan sample is mixed with a matrix compound, such as 2,5-dihydroxybenzoic acid (DHB), and spotted onto a target plate. nih.gov Laser irradiation desorbs and ionizes the glucan molecules, and their mass-to-charge ratio (m/z) is determined by their flight time to a detector. The resulting spectrum displays a series of peaks, each corresponding to a cyclic glucan molecule of a specific size, often detected as a sodiated adduct [M+Na]⁺.
For example, analysis of cyclic β-(1-2)glucans from Xanthomonas campestris showed a quasimolecular ion at an m/z of 2632.8. nih.gov Similarly, studies on anionic cyclic glucans from Sinorhizobium meliloti have used MALDI-TOF MS to identify series of ions corresponding to cyclic glucans with 21 to 24 glucose units, substituted with either succinyl or phosphoglycerol groups. mdpi.com The mass difference between adjacent major peaks in the spectrum is typically around 162 Da, corresponding to a single glucosyl residue, which confirms the homopolymeric nature of the glucan. mdpi.com This technique is sensitive enough to resolve individual DPs and can also provide evidence for the presence and number of various substituents. mdpi.comnih.gov
Table 2: Example MALDI-TOF MS Data for Cyclic Glucans
| Organism | Observed m/z | Interpretation |
| Agrobacterium tumefaciens | Series of peaks | Characteristic size distribution of CβG species with varying numbers of glucose units. nih.gov |
| Xanthomonas campestris | 2632.8 | Quasimolecular ion of a specific cyclic β-(1-2)glucan species. nih.gov |
| Sinorhizobium meliloti | 3617.2, 3779.1, 3941.1 | Ion series for phosphoglycerol-substituted cyclic glucans with DP 21-23. mdpi.com |
| Azorhizobium caulinodans | 3191 | Sodiated, peracetylated 11-residue cyclic glucan. oup.com |
The observed m/z values represent specific ionic species detected and may include adducts (e.g., Na⁺) or derivatives (e.g., peracetylated). mdpi.comnih.govnih.govoup.com
Chromatography is indispensable for the isolation and purification of cyclic β-(1-2)glucans from complex biological mixtures, such as bacterial periplasmic extracts or culture supernatants. These techniques separate molecules based on their physical and chemical properties, such as size, charge, and hydrophobicity.
Size-Exclusion Chromatography (SEC) , also known as gel filtration chromatography, is a primary method for purifying cyclic β-(1-2)glucans. nih.gov This technique separates molecules based on their hydrodynamic volume. Crude extracts are passed through a column packed with a porous resin (e.g., Bio-Gel P4). nih.gov Larger molecules are excluded from the pores and elute first, while smaller molecules, like salts and monosaccharides, enter the pores and have a longer retention time. Fractions are collected and assayed for carbohydrates, and those containing the cyclic glucans are pooled for further analysis. nih.gov This method is effective for obtaining a purified mixture of cyclic glucans, separated from proteins and other cellular components. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used as a subsequent purification step or for analytical characterization. nih.gov Reversed-phase HPLC (RP-HPLC) on columns like C18 is frequently employed. nih.govnih.gov In this technique, separation is based on hydrophobicity. A nonpolar stationary phase (the C18 column) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile. nih.gov This allows for the separation of cyclic glucans from other components and can sometimes resolve glucans of different sizes or with different substitutions. For instance, cyclic β-(1-2)glucan from Xanthomonas campestris EPS was identified as a distinct peak with a retention time of 2.1 minutes using a C-18 column with an acetonitrile/phosphate buffer gradient. nih.gov
Cryo-electron microscopy (cryo-EM) has been pivotal in elucidating the high-resolution, three-dimensional structure of the large, multi-domain membrane protein responsible for synthesizing cyclic β-(1-2)glucans: the cyclic glucan synthase (Cgs). nih.govbiorxiv.org This technique allows for the visualization of macromolecules in their near-native state, providing critical insights into the enzyme's architecture and mechanism.
Studies on the Cgs from Agrobacterium tumefaciens have revealed its complex architecture. nih.govebi.ac.uk The enzyme is embedded in the inner membrane via a six-transmembrane-helix domain, with all its large, soluble domains located on the cytoplasmic side. nih.gov The cryo-EM structure shows an elongated shape comprising several distinct domains:
An N-terminal domain (NTD) . nih.gov
A glycosyltransferase (GT) domain belonging to the GT84 family, which is responsible for elongating the glucan chain. nih.gov
A putative cyclase (CY) domain , which shows structural homology to GH144 family endoglucanases. nih.govbiorxiv.org
A C-terminal glycoside phosphorylase (GP) domain from the GH94 family, which is involved in controlling the length of the glucan chain. nih.gov
By capturing the Cgs enzyme in different conformational states, cryo-EM has provided a structural basis for a proposed synthesis mechanism involving a tyrosine-linked oligosaccharide intermediate that undergoes cycles of polymerization and processing. nih.gov This detailed structural information is crucial for understanding how the different domains cooperate to initiate, elongate, control the length of, and finally cyclize the β-(1-2)glucan chain. nih.gov
While cryo-EM is ideal for large, flexible membrane protein complexes like the full-length Cgs, X-ray crystallography is a powerful tool for obtaining atomic-resolution structures of individual soluble enzymatic domains. This technique requires the protein or domain to be crystallized, after which it is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate a detailed electron density map, from which an atomic model can be built.
By providing precise atomic coordinates, X-ray crystallography allows for detailed comparisons between related enzymes, helping to uncover the structural basis for their distinct functions (e.g., hydrolysis vs. transglycosylation) and substrate specificities. nih.gov
Biological Roles and Functional Significance
Roles in Bacterial Physiology
Within the bacterial cell, particularly in the periplasmic space of many Proteobacteria, cyclic beta-(1,2)-glucans are key players in maintaining cellular integrity and homeostasis. conicet.gov.ar Their presence is crucial for the bacterium's ability to adapt to and survive in challenging and often rapidly changing environments.
One of the most well-documented roles of cyclic beta-(1,2)-glucans is in osmotic adaptation. mdpi.comnih.govbohrium.com Bacteria frequently encounter fluctuations in the osmolarity of their surroundings. In low-osmolarity environments, there is a significant osmotic pressure difference between the cytoplasm and the external milieu, which can threaten cell viability. Cyclic beta-(1,2)-glucans accumulate in the periplasm and are thought to act as "periplasmic osmolytes," helping to maintain osmotic balance and prevent the influx of excess water that could lead to cell lysis. nih.gov
The synthesis of these glucans is often osmotically regulated. For instance, in Agrobacterium tumefaciens and Sinorhizobium meliloti, the production of cyclic beta-(1,2)-glucans is significantly inhibited when the bacteria are grown in media of high osmolarity. nih.govdntb.gov.ua Conversely, in low-osmolarity conditions, their synthesis is upregulated. nih.gov This regulation allows the bacteria to dynamically adjust the solute concentration in their periplasm to match the external environment. However, this osmoregulation is not universal. In Brucella species, for example, the synthesis of periplasmic cyclic beta-(1,2)-glucans does not appear to be inhibited by high osmolarity, suggesting alternative or additional mechanisms of osmotic adaptation in these bacteria. nih.govnih.gov
Mutants of Agrobacterium and Rhizobium that are deficient in cyclic beta-(1,2)-glucan synthesis exhibit impaired growth in low-osmolarity media, underscoring the critical role of these molecules in hypo-osmotic adaptation. nih.govdntb.gov.ua
The bacterial cell envelope is a complex and vital structure that provides shape, protection, and a selective barrier. Cyclic beta-(1,2)-glucans, as major components of the periplasm in some Gram-negative bacteria, contribute significantly to the integrity of this envelope. embopress.org Their accumulation in the periplasm can reach up to 5-20% of the total cellular dry weight under certain conditions, highlighting their quantitative importance. nih.gov
Mutations affecting the synthesis of cyclic beta-(1,2)-glucans often lead to a range of alterations in the cell surface properties. nih.gov These changes can impact the stability and function of the outer membrane. For instance, in Brucella abortus, mutants unable to transport cyclic beta-(1,2)-glucan to the periplasm show defects that suggest a compromised cell envelope.
Recent research has uncovered a novel and crucial role for cyclic beta-(1,2)-glucans in iron homeostasis and protection against oxidative stress. embopress.orgnih.gov Iron is an essential nutrient for most bacteria, but it can also be toxic in excess due to its ability to catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction. embopress.org
Cyclic beta-(1,2)-glucans have been shown to sequester ferrous iron (Fe2+) in the periplasm. embopress.orgnih.gov This sequestration serves a dual purpose. Under iron-replete conditions, it prevents the accumulation of free iron in the cytoplasm, thereby protecting the cell from iron-induced oxidative damage. embopress.org Mutants of Xanthomonas campestris and Escherichia coli that cannot produce these glucans are more sensitive to iron-induced toxicity and exhibit elevated levels of ROS. nih.gov
Conversely, under iron-limited conditions, the periplasmic pool of glucan-bound iron can be utilized by the cell to support growth. embopress.org Glucan-deficient mutants of these bacteria show growth deficiencies when iron is scarce, indicating that the stored iron is bioavailable. embopress.orgnih.gov Thus, periplasmic cyclic beta-(1,2)-glucans act as an intracellular iron reservoir, helping to maintain iron homeostasis across a range of environmental iron concentrations. embopress.org
Table 1: Impact of Cyclic β-(1,2)-Glucan Deficiency on Bacterial Physiology
| Bacterial Species | Physiological Defect in Glucan-Deficient Mutant | Reference |
| Agrobacterium tumefaciens | Impaired growth in low-osmolarity media | nih.govdntb.gov.ua |
| Sinorhizobium meliloti | Impaired growth in low-osmolarity media | nih.govdntb.gov.ua |
| Xanthomonas campestris | Increased sensitivity to iron-induced toxicity, reduced growth under iron-limitation | embopress.orgnih.gov |
| Escherichia coli | Increased sensitivity to iron-induced toxicity, reduced growth under iron-limitation | nih.gov |
| Brucella abortus | Reduced virulence and defective intracellular replication | nih.gov |
Complex Host-Microbe Interactions (Molecular and Cellular Mechanisms)
Beyond their fundamental roles in bacterial physiology, cyclic beta-(1,2)-glucans are pivotal in mediating the complex interactions between bacteria and their eukaryotic hosts. They are key molecules in both symbiotic and pathogenic relationships, influencing the outcome of these intricate associations.
In the context of symbiosis, particularly the nitrogen-fixing relationship between rhizobia and leguminous plants, cyclic beta-(1,2)-glucans are essential for the successful establishment of the partnership.
The formation of nitrogen-fixing root nodules is a highly specific and complex process that requires a continuous molecular dialogue between the rhizobia and the host plant. Cyclic beta-(1,2)-glucans produced by Sinorhizobium meliloti (formerly Rhizobium meliloti) are crucial for the successful invasion of alfalfa root nodules. mdpi.comnih.gov
Mutants of S. meliloti that are unable to produce cyclic beta-(1,2)-glucans (ndvB mutants) are blocked at an early stage of nodule development. nih.gov They are unable to effectively invade the infection threads, which are plant-derived structures that guide the bacteria into the root cortex. nih.gov This leads to the formation of small, ineffective "pseudonodules" that are devoid of bacteria and incapable of fixing nitrogen.
The precise mechanism by which cyclic beta-(1,2)-glucans facilitate nodule invasion is not fully understood, but several hypotheses have been proposed. It is suggested that these glucans may play a role in suppressing the plant's defense responses, which are often triggered by microbial invasion. nih.gov By dampening the host's immune system, the bacteria can proceed with the infection process.
Table 2: Role of Cyclic β-(1,2)-Glucan in Sinorhizobium meliloti - Alfalfa Symbiosis
| Genotype | Cyclic β-(1,2)-Glucan Production | Nodulation Phenotype on Alfalfa | Reference |
| Wild-type S. meliloti | Normal production of neutral and anionic glucans | Forms effective, nitrogen-fixing nodules | mdpi.comnih.gov |
| ndvB mutant | No production of cyclic β-(1,2)-glucans | Forms small, ineffective pseudonodules; fails to invade infection threads | nih.gov |
| Phosphoglycerol-deficient mutant | Produces succinylated anionic glucans | Forms effective nodules | nih.gov |
Pathogenic Interactions and Virulence Mechanisms
Cyclic β-(1-2)glucan plays a pivotal role in the complex interactions between various pathogenic bacteria and their hosts. This polysaccharide is not merely a structural component but an active agent in orchestrating infection, enabling pathogens to overcome host defenses and establish a replicative niche. Its significance is particularly evident in its function as a key virulence factor, its ability to suppress host immune responses, its contribution to the intracellular survival of pathogens, and its capacity to modulate host cellular processes.
Cyclic β-(1-2)glucan is recognized as a critical virulence factor for several pathogenic bacteria. plos.org In its absence, the ability of these pathogens to cause disease is significantly impaired.
Brucella : In species such as Brucella abortus, cyclic β-(1-2)glucan is essential for full virulence. asm.org Mutants unable to synthesize or transport this molecule, such as cgs (cyclic glucan synthase) mutants, exhibit reduced survival in mouse models and are defective in intracellular replication. plos.orgasm.org This underscores the compound's critical role in the bacterium's ability to establish and maintain an infection within an animal host. nih.govresearchgate.net
Agrobacterium tumefaciens : This plant pathogen, responsible for crown gall disease, relies on cyclic β-(1-2)glucan for its virulence. conicet.gov.ar Mutants in the chvB gene, which is required for the synthesis of this glucan, are avirulent. conicet.gov.arresearchgate.net These mutants display a pleiotropic phenotype that includes deficiencies in motility and, crucially, an inability to attach to plant cells, a necessary first step for infection and tumor induction. conicet.gov.arresearchgate.net The transport of the glucan into the periplasm is also required for effective host interaction. asm.org
Xanthomonas campestris pv campestris : The virulence of this bacterium, which causes black rot in cruciferous plants, is also dependent on cyclic β-(1-2)glucan. nih.govnih.gov Disruption of the ndvB gene, a homolog involved in cyclic glucan synthesis, results in a mutant that cannot produce the glucan and shows compromised virulence in model plants like Arabidopsis thaliana and Nicotiana benthamiana. nih.govnih.gov
| Pathogen | Gene Mutant | Effect of Cyclic β-(1-2)glucan Deficiency | Reference |
|---|---|---|---|
| Brucella abortus | cgs (synthase), cgt (transporter) | Reduced intracellular replication and survival in mice. plos.orgasm.org | plos.orgasm.org |
| Agrobacterium tumefaciens | chvB (synthase), chvA (transporter) | Avirulent; defective in attachment to plant cells, leading to failure to induce crown gall tumors. conicet.gov.arasm.org | conicet.gov.arasm.org |
| Xanthomonas campestris pv campestris | ndvB (synthase) | Compromised virulence and inability to establish disease in host plants. nih.govnih.gov | nih.govnih.gov |
Cyclic β-(1-2)glucan actively facilitates immune evasion by suppressing key defense mechanisms in both plant and animal hosts.
In plants, cyclic β-(1-2)glucan acts as a suppressor of innate immune responses. nih.gov Research on Xanthomonas campestris has shown that infection with a mutant strain unable to produce the glucan leads to enhanced host defense reactions, including stronger callose deposition at the cell wall and earlier expression of the PATHOGENESIS-RELATED1 (PR-1) gene, a marker for systemic acquired resistance. nih.govnih.gov
Crucially, the external application of purified cyclic β-(1-2)glucan can reverse these effects. nih.govnih.gov When applied to plant leaves prior to inoculation with the glucan-deficient mutant, it suppresses both callose deposition and PR-1 expression. nih.govnih.gov This suppression restores the virulence of the mutant, allowing it to grow and establish disease. nih.gov This demonstrates that the glucan is a key molecule used by the pathogen to counteract plant defenses. nih.govnih.gov Furthermore, this suppressive effect can occur systemically; applying the glucan to one leaf can suppress the immune response in other, untreated leaves, suggesting the molecule is transported throughout the plant. nih.govnih.gov
| Plant Defense Response | Effect of Cyclic β-(1-2)glucan | Pathogen Context | Reference |
|---|---|---|---|
| Callose Deposition | Suppression/Reduction | Xanthomonas campestris | nih.govnih.gov |
| PR-1 Gene Expression | Suppression/Delay | Xanthomonas campestris | nih.govnih.gov |
In animal hosts, cyclic β-(1-2)glucan is a crucial tool for Brucella to circumvent innate immune defenses and persist within host cells. nih.govresearchgate.net The pathogen manages to evade recognition and destruction by the host's immune system, and cyclic β-(1-2)glucan is integral to this stealth strategy. nih.govresearchgate.net One of its primary roles is to manipulate the trafficking of the Brucella-containing vacuole (BCV) inside the host cell. nih.govnih.gov By doing so, it prevents the fusion of the phagosome with lysosomes, which are cellular compartments filled with digestive enzymes that would otherwise destroy the bacteria. nih.govresearchgate.net This avoidance of the normal phagocytic destruction pathway is a key step in establishing a protected intracellular niche. nih.gov
The ability of pathogens like Brucella to survive and replicate within host cells is directly linked to cyclic β-(1-2)glucan. nih.govresearchgate.netovid.com Mutants lacking this glucan are unable to prevent the maturation of their phagosome into a phagolysosome and consequently cannot replicate. nih.govresearchgate.net
The addition of purified cyclic β-(1-2)glucan to cell cultures can rescue these mutants, allowing them to control the vacuole's maturation, avoid lysosomal fusion, and survive intracellularly. nih.govresearchgate.net This demonstrates that the glucan is secreted and acts within the host cell to create a hospitable environment. plos.org Ultimately, this manipulation allows the bacteria to traffic the BCV to the endoplasmic reticulum, which serves as the primary site for Brucella replication. nih.govnih.gov Thus, cyclic β-(1-2)glucan is indispensable for the intracellular lifecycle of this pathogen. nih.gov
Cyclic β-(1-2)glucan exerts its effects by directly interacting with and modulating fundamental host cellular structures and processes.
Lipid Raft Remodeling : In animal cells, Brucella's cyclic β-(1-2)glucan acts on lipid rafts, which are specialized microdomains within the host cell membrane rich in cholesterol and sphingolipids that function as signaling platforms. nih.govresearchgate.net The proposed mechanism involves the sequestration of cholesterol from these membranes, leading to the disorganization of the lipid rafts. plos.orgconicet.gov.ar This disruption of membrane integrity and signaling is the basis for how the glucan modulates intracellular trafficking and prevents phagosome-lysosome fusion. plos.orgnih.gov The action of cyclic β-(1-2)glucan on lipid rafts is considered more subtle than that of synthetic compounds like methyl-β-cyclodextrin, suggesting a finely tuned interaction adapted to the pathogen's needs. conicet.gov.ar
Cell Wall Alterations : In plant cells, as mentioned previously, cyclic β-(1-2)glucan produced by Xanthomonas suppresses host defenses that involve modifications to the plant cell wall. nih.gov The most notable example is the inhibition of callose deposition, which is a rapid defense mechanism where the plant deposits the β-(1,3)-glucan polymer callose to reinforce the cell wall at the site of attempted infection. nih.govnih.gov By preventing this reinforcement, the glucan facilitates the spread of the pathogen. nih.gov
| Host Process | Modulation by Cyclic β-(1-2)glucan | Host Type | Pathogen Context | Reference |
|---|---|---|---|---|
| Lipid Raft Organization | Disruption via cholesterol sequestration. | Animal | Brucella | plos.orgnih.govconicet.gov.ar |
| Intracellular Trafficking | Alters vacuole maturation; prevents phagosome-lysosome fusion. | Animal | Brucella | nih.govresearchgate.net |
| Cell Wall Reinforcement (Callose Deposition) | Suppression. | Plant | Xanthomonas campestris | nih.govnih.gov |
Mechanisms of Host Immune Evasion and Suppression
Signaling Functions in Inter-Organismal Communication
Cyclic β-(1-2)-glucans are significant signaling molecules in the complex dialogues between bacteria and their eukaryotic hosts. nih.gov These molecules play pivotal roles in both pathogenic and symbiotic relationships, primarily by modulating the host's innate immune responses to facilitate bacterial survival and colonization. nih.govnih.gov
In pathogenic interactions, cyclic β-(1-2)-glucans often function as virulence factors that suppress host defenses. nih.gov A well-documented example is the role of this glucan in the virulence of Xanthomonas campestris pv. campestris (Xcc), the causative agent of black rot in cruciferous plants. nih.govnih.gov Research has demonstrated that cyclic β-(1-2)-glucan is essential for Xcc virulence. nih.gov Mutant strains of Xcc unable to synthesize the glucan due to a disruption in the ndvB gene exhibit compromised virulence. nih.govnih.gov Infection of plants like Nicotiana benthamiana and Arabidopsis thaliana with these mutants triggers a stronger defense response, characterized by enhanced callose deposition and earlier expression of the PATHOGENESIS-RELATED1 (PR-1) gene. nih.govnih.gov Crucially, the application of purified cyclic β-(1-2)-glucan can reverse these effects; it suppresses the plant's defense mechanisms and restores the virulence of the mutant bacteria. nih.govnih.gov This suppression is systemic, as the molecule can be transported throughout the plant, indicating its role as a systemic signal to disarm plant immunity and promote pathogen spread. nih.govnih.govnih.gov
Similarly, in the plant pathogen Agrobacterium tumefaciens, cyclic β-(1-2)-glucans are required for the induction of crown gall tumors. nih.gov In the context of animal pathogens, the bacterium Brucella utilizes cyclic β-(1-2)-glucan to evade innate immune responses and ensure its intracellular survival. nih.govnih.govconicet.gov.ar The glucan interacts with lipid rafts on the host cell membrane, preventing the fusion of the Brucella-containing vacuole with lysosomes, which would otherwise destroy the pathogen. nih.govplos.org This allows the bacteria to reach a safe replicative niche within the host cell. nih.gov
In symbiotic relationships, such as the interaction between Sinorhizobium meliloti and legume hosts, cyclic β-(1-2)-glucans are also critical. nih.gov They are required for the effective invasion of root nodules, a key step in establishing nitrogen-fixing symbiosis. nih.gov While their exact mechanism is still under investigation, it is believed that these glucans help the symbiotic bacteria avoid triggering a full-blown immune response from the host plant. nih.gov This localized immunosuppression is considered essential for the successful establishment of the symbiotic relationship. nih.gov It has been proposed that the glucans may function by antagonizing the binding of other microbial elicitors, effectively masking the bacteria from the plant's defense surveillance system. nih.gov
The following table summarizes the key signaling roles of cyclic β-(1-2)-glucan across different inter-organismal interactions.
Table 1: Signaling Functions of Cyclic β-(1-2)-Glucan in Inter-Organismal Communication
| Interacting Organisms (Microbe → Host) | Type of Interaction | Role of Cyclic β-(1-2)-Glucan | Observed Effects on Host |
|---|---|---|---|
| Xanthomonas campestris pv. campestris → Arabidopsis thaliana & Nicotiana benthamiana | Pathogenic | Virulence factor; Systemic suppression of immunity nih.govnih.gov | Suppresses callose deposition and PR-1 gene expression. nih.govnih.gov |
| Agrobacterium tumefaciens → Plants | Pathogenic | Virulence factor required for tumor induction. nih.gov | Facilitates the formation of crown gall tumors. nih.gov |
| Brucella spp. → Animals / Humans | Pathogenic | Virulence factor; Evasion of innate immunity. nih.govnih.gov | Prevents phagosome-lysosome fusion, enabling intracellular survival. nih.gov |
Molecular Mechanisms of Interaction with Host Systems
Interaction with Host Immune Receptors and Cells
As a pathogen-associated molecular pattern (PAMP), CβG is recognized by the host's innate immune system, initiating a cascade of cellular and molecular events. scispace.com This recognition and subsequent response are mediated by specific receptors and cell types.
The primary mechanism by which host cells recognize CβG involves Toll-like Receptor 4 (TLR4), a key pattern recognition receptor. univ-mrs.fr Research has demonstrated that the activation of dendritic cells by Brucella CβG is dependent on TLR4. researchgate.netnih.gov This interaction initiates downstream signaling cascades that are crucial for mounting an immune response.
Unlike the recognition of many other β-glucans, which often involves the C-type lectin receptor Dectin-1, CβG-induced activation appears to be independent of Dectin-1. scispace.com Instead, the signaling pathway engaged by CβG through TLR4 involves two critical adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). univ-mrs.frresearchgate.net The involvement of both MyD88 and TRIF indicates that CβG triggers both the MyD88-dependent and TRIF-dependent pathways downstream of TLR4, leading to a broad and potent cellular activation. scispace.complos.org Interestingly, this TLR4-mediated recognition of CβG occurs independently of the co-receptor CD14, which is typically involved in the recognition of another major TLR4 agonist, lipopolysaccharide (LPS). nih.govresearchgate.net
| Receptor/Adaptor | Role in Cyclic β-(1-2)glucan Recognition | Reference |
|---|---|---|
| TLR4 | Primary pattern recognition receptor for Brucella CβG. | researchgate.netnih.govplos.org |
| MyD88 | Essential downstream adaptor protein in the TLR4 signaling pathway activated by CβG. | scispace.comuniv-mrs.fr |
| TRIF | Essential downstream adaptor protein in the TLR4 signaling pathway activated by CβG. | scispace.comuniv-mrs.fr |
| CD14 | Not required for CβG-induced dendritic cell activation, unlike LPS. | nih.govresearchgate.net |
Cyclic β-(1-2)glucan is a potent activator of several key innate immune cell subsets. Dendritic cells (DCs), which are critical antigen-presenting cells linking innate and adaptive immunity, are strongly activated by Brucella CβG. nih.gov This activation occurs in both human and mouse DCs and leads to their maturation, characterized by the upregulation of co-stimulatory molecules. univ-mrs.frresearchgate.netnih.gov
In addition to DCs, CβG influences other myeloid cells. Macrophages, which are vital for phagocytosis and cytokine production, are also activated. frontiersin.orgnih.gov Studies have shown that CβG can stimulate macrophages to produce inflammatory mediators. nih.gov Furthermore, CβG has been observed to induce the recruitment of neutrophils, which are first responders during inflammation. researchgate.net The CβG-dependent inflammatory response in mice is characterized by the significant recruitment of monocytes, dendritic cells, and neutrophils to the spleen. plos.org
| Immune Cell Subset | Effect of Cyclic β-(1-2)glucan Activation | Reference |
|---|---|---|
| Dendritic Cells (DCs) | Potent activation and maturation; upregulation of co-stimulatory molecules. | researchgate.netnih.gov |
| Macrophages | Activation and production of inflammatory mediators. | frontiersin.orgnih.gov |
| Neutrophils | Recruitment to sites of inflammation. | plos.orgresearchgate.net |
| Monocytes | Recruitment to sites of inflammation. | plos.org |
The activation of immune cells by CβG leads to the production of a specific profile of cytokines and chemokines. A hallmark of CβG stimulation is the robust induction of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α). plos.org The production of these cytokines by macrophages is essential for controlling Brucella infection. plos.org For instance, Brucella abortus mutants unable to synthesize CβG fail to effectively activate DCs and elicit significantly lower production of TNF-α and IL-12. scispace.comnih.gov
The secretion of IL-12 is particularly important as it is a key cytokine for driving the differentiation of T helper 1 (Th1) cells, which are critical for cell-mediated immunity against intracellular pathogens. conicet.gov.ar While CβG triggers a strong pro-inflammatory response, it has also been noted to induce anti-inflammatory signals, suggesting it promotes a controlled local inflammation. researchgate.netconicet.gov.ar
| Cytokine/Chemokine | Modulation by Cyclic β-(1-2)glucan | Primary Function | Reference |
|---|---|---|---|
| IL-12 | Strongly induced. | Promotes Th1 cell differentiation and cell-mediated immunity. | plos.org |
| TNF-α | Strongly induced. | Pro-inflammatory cytokine involved in systemic inflammation and immune cell activation. | plos.orgnih.gov |
A significant consequence of DC activation by CβG is the enhancement of antigen presentation. CβG-activated DCs are more effective at inducing the proliferation of both allogeneic naïve CD4+ and CD8+ T cells. conicet.gov.ar This indicates that CβG not only provides a general danger signal but also enhances the capacity of the immune system to generate specific T cell responses.
Crucially, CβG has been shown to augment antigen cross-presentation by different human DC subsets. researchgate.netnih.gov Cross-presentation is the process by which exogenous antigens are presented on MHC class I molecules to activate cytotoxic CD8+ T cells. This is a vital mechanism for generating immunity against intracellular pathogens and tumors. By enhancing this process, CβG can trigger antigen-specific CD8+ T cell responses in vivo. researchgate.netconicet.gov.ar This ability to bolster both CD4+ and CD8+ T cell responses makes CβG a molecule of significant interest for its adjuvant properties. nih.govnih.gov
Molecular Complexation and Solubilization Properties
Beyond its immunomodulatory roles, CβG possesses unique structural characteristics that confer significant physicochemical functions. Its cyclic, toroidal structure is amphipathic, with a hydrophilic exterior and a hydrophobic internal cavity. researchgate.net
The hydrophobic cavity of the CβG molecule allows it to encapsulate other poorly soluble, hydrophobic "guest" molecules, forming inclusion complexes. researchgate.netresearchgate.net In this capacity, CβG acts as a "molecular box," similar to cyclodextrins. This property is rooted in its three-dimensional structure, which provides a protected, non-polar microenvironment within the central cavity.
This ability to form complexes has potential applications in various fields, including pharmaceuticals for drug solubilization and stabilization. researchgate.net By sequestering a hydrophobic drug molecule within its core, CβG can increase the drug's apparent solubility in aqueous solutions, potentially improving its bioavailability and delivery. researchgate.net
Implications for Biological Transport and Sequestration
The unique molecular architecture of cyclic β-(1-2)-glucan plays a critical role in its movement across biological barriers and its ability to sequester various molecules. These functions are central to its role in host-pathogen interactions, environmental adaptation, and potential biotechnological applications. The structure features a hydrophilic exterior, which confers high water solubility, and a nonpolar, hydrophobic internal cavity, enabling it to form inclusion complexes with poorly soluble molecules. researchgate.netresearchgate.net
Biological Transport
In Gram-negative bacteria such as Agrobacterium tumefaciens and Brucella species, cyclic β-(1-2)-glucans are synthesized at the inner membrane and subsequently transported into the periplasmic space. researchgate.netscienceopen.com This transport is a crucial step for their function in osmo-adaptation and interaction with host cells. researchgate.net The synthesis is catalyzed by the inner membrane protein cyclic glucan synthase (Cgs), and the transport across the inner membrane into the periplasm is handled by an ABC (ATP-binding cassette) transporter, known as Cgt or ChvA. researchgate.netscienceopen.com Mutants that are deficient in this transport system are often rendered nonpathogenic, underscoring the importance of delivering the molecule to the periplasm and potentially beyond. researchgate.net
Once in the host environment, cyclic β-(1-2)-glucan has demonstrated the ability to be transported systemically. In plants, studies have shown that the molecule can move throughout the plant from the point of application. nih.govresearchgate.net This systemic transport is associated with the suppression of plant-wide immune responses, which facilitates the spread of the pathogen. nih.govresearchgate.net For intracellular pathogens like Brucella, the transport of cyclic β-(1,2)-glucans is important for targeting the bacteria to their replicative niche within the host cell's endoplasmic reticulum. scienceopen.com
| Protein | Organism(s) | Function | Location |
|---|---|---|---|
| Cyclic glucan synthase (Cgs) / ChvB / NdvB | Brucella spp., Agrobacterium tumefaciens, Sinorhizobium meliloti | Synthesizes cyclic β-(1,2)-glucan from UDP-glucose. scienceopen.comnih.gov | Inner bacterial membrane |
| ABC Transporter (Cgt / ChvA) | Brucella spp., Agrobacterium tumefaciens | Transports newly synthesized cyclic β-(1,2)-glucan from the cytoplasm into the periplasmic space. researchgate.netscienceopen.com | Inner bacterial membrane |
Molecular Sequestration
The ability of cyclic β-(1-2)-glucans to sequester molecules is a direct consequence of their ring-like structure with an internal hydrophobic cavity. This allows them to act as hosts for a variety of "guest" molecules, particularly those with low water solubility, forming inclusion complexes. researchgate.net This sequestration has significant biological implications.
A critical function discovered in bacteria is the sequestration of ferrous iron (Fe²⁺). nih.gov Research indicates that both periplasmic and secreted cyclic β-(1,2)-glucans can bind iron. This action is vital for maintaining cellular iron homeostasis. Under iron-restricted conditions, it helps in iron uptake and storage, while under iron-replete conditions, it protects the bacteria by sequestering excess iron, thereby preventing the formation of toxic reactive oxygen species (ROS). nih.gov Bacterial mutants unable to produce these glucans show sensitivity to high iron levels and accumulate less intracellular iron under restrictive conditions. nih.gov
Beyond inorganic ions, cyclic β-(1-2)-glucans can encapsulate a wide range of organic molecules. This property has been explored for its potential in drug delivery. Studies have demonstrated the successful formation of inclusion complexes with poorly soluble therapeutic compounds such as curcumin (B1669340), dexamethasone, reserpine, and betulinic acid. researchgate.net The encapsulation of these molecules within the glucan's cavity can enhance their solubility and stability in aqueous environments. researchgate.net While not β-(1-2)-glucans, related cyclic β-(1,3)-glucans found in Pseudomonas have been shown to sequester antimicrobial molecules, which contributes to increased antibiotic tolerance within biofilms. nih.gov
| Sequestered Molecule | Molecule Type | Observed Biological Implication/Effect | Reference |
|---|---|---|---|
| Ferrous Iron (Fe²⁺) | Inorganic Ion | Promotes bacterial growth under iron restriction; protects against iron-induced toxicity and ROS production. | nih.gov |
| Curcumin | Organic Compound (Polyphenol) | Forms inclusion complexes, suggesting potential as a solubility-increasing agent. | researchgate.net |
| Dexamethasone | Organic Compound (Steroid) | Efficiently encapsulated, indicating potential for drug delivery applications. | researchgate.net |
| Reserpine | Organic Compound (Alkaloid) | Efficiently encapsulated, suggesting a role as a carrier molecule. | researchgate.net |
| Betulinic Acid | Organic Compound (Triterpenoid) | Forms complexes to encapsulate the drug, studied for interaction and binding. | researchgate.net |
Methodological Advances in Cyclic Beta 1 2 Glucan Research
Genetic Engineering Approaches
Genetic manipulation of the organisms that produce cyclic beta(1-2)glucans has been a cornerstone of research in this field. Techniques such as mutagenesis, gene disruption, and complementation have allowed for the identification and functional characterization of the genes involved in the biosynthetic pathway.
The targeted inactivation of genes responsible for cyclic beta(1-2)glucan synthesis is a fundamental approach to understanding their function. By creating null mutants, researchers can observe the resulting phenotypic changes and infer the role of the glucans.
Insertional mutagenesis and gene knockout strategies have been successfully employed to disrupt key genes in the this compound biosynthetic pathway. A primary target for these studies is the gene encoding the this compound synthase (CGS). In various bacteria, this gene is known by different names, such as cgs, ndvB, or chvB, but they are homologous and functionally conserved.
In Xanthomonas campestris pv. campestris (Xcc), the generation of an insertional null mutant of the ndvB gene resulted in the compromised production of extracellular this compound. embopress.orgnih.gov This knockout did not, however, affect the production of the exopolysaccharide xanthan. embopress.orgnih.gov Similarly, disruption of the ndvB homolog in Brucella abortus led to a mutant strain that could not produce this compound and lacked the large membrane protein associated with its synthesis. nih.gov This mutant showed significantly reduced recovery from the spleens of infected mice, suggesting that this compound is a crucial virulence factor. nih.gov
Another study in Xanthomonas citri ssp. citri demonstrated that a mutation in the hrpM gene, introduced via Tn5 transposon mutagenesis, impaired the production of cyclic glucan. conicet.gov.ar This led to a loss of disease symptoms in host plants and reduced motility. conicet.gov.ar These findings highlight the power of gene disruption in linking cyclic beta(1-2)glucans to specific biological functions.
Table 1: Examples of Gene Disruption Studies in this compound Research
| Organism | Gene Disrupted | Method | Key Finding | Reference |
|---|---|---|---|---|
| Xanthomonas campestris pv. campestris | ndvB | Insertional Mutagenesis | Compromised production of extracellular cyclic β-(1,2)-glucan; essential for virulence. | embopress.orgnih.gov |
| Brucella abortus | cgs (ndvB homolog) | Tn3-HoHo1 Mutagenesis | Abolished cyclic β-(1,2)-glucan synthesis; reduced virulence in mice. | nih.gov |
| Xanthomonas citri ssp. citri | hrpM | Tn5 Mutagenesis | Impaired cyclic glucan production; loss of pathogenicity and reduced motility. | conicet.gov.ar |
| Bradyrhizobium japonicum | β-(1→3), β-(1→6)-D-glucan synthesis locus | Site-directed Tn5 Mutagenesis | Defective in glucan synthesis, motility, and growth under low osmolarity; formed ineffective nodules. | apsnet.org |
To confirm that the observed phenotypes in knockout mutants are directly due to the disrupted gene, genetic complementation studies are performed. This involves reintroducing a functional copy of the inactivated gene into the mutant strain, typically on a plasmid. Restoration of the wild-type phenotype confirms the gene's function.
A classic example of genetic complementation involves the homologous genes ndvB from Rhizobium meliloti and chvB from Agrobacterium tumefaciens. Mutations in these genes can be complemented by each other, indicating their functions are highly conserved. asm.org Furthermore, the cgs gene from the animal pathogen Brucella abortus has been shown to complement both ndvB mutants of R. meliloti and chvB mutants of A. tumefaciens. nih.govasm.org The complemented strains regained the ability to synthesize this compound, along with associated traits such as motility, virulence in A. tumefaciens, and nitrogen fixation in R. meliloti. nih.govasm.org
In Xanthomonas citri, the defective phenotypes of the hrpM mutant, including the inability to produce cyclic glucan and cause disease, were fully restored to wild-type levels by introducing a plasmid containing an intact copy of the hrpM gene. conicet.gov.ar Similarly, complementation of the Xanthomonas campestrisndvB mutant with a functional ndvB gene restored both glucan production and virulence. nih.govnih.gov These studies provide definitive evidence for the role of these specific genes in this compound synthesis and its associated biological functions.
To study the enzymatic machinery of this compound synthesis in vitro, and to produce these glucans for biotechnological applications, researchers have turned to recombinant protein expression systems. This approach involves cloning the genes encoding the biosynthetic enzymes, such as cyclic glucan synthase (Cgs), and expressing them in a heterologous host, most commonly Escherichia coli.
E. coli has been engineered to become a platform for the production of cyclic beta(1-2)glucans. researchgate.netnih.gov This was achieved by deleting intrinsic polysaccharide biosynthetic genes and heterologously expressing the enzymes involved in this compound synthesis, transport, and modification. researchgate.netnih.gov By expressing different combinations of enzymes, such as the synthase (Cgs) and the transporter (Cgt), strains were created that could produce and secrete unsubstituted cyclic beta(1-2)glucans with a degree of polymerization ranging from 17 to 24 glucose units. researchgate.netnih.gov
This recombinant system has proven to be highly scalable. Using high-cell-density culture (HCDC) techniques, researchers have achieved production yields of 4.5 grams of pure, unsubstituted this compound per liter of culture medium within 48 hours. researchgate.netnih.gov The purification of the recombinant Cgs enzyme has also been crucial for in-depth biochemical characterization, allowing for its reconstitution into proteoliposomes to perform in vitro activity assays and confirm that the synthase alone is sufficient for converting UDP-glucose into this compound. nih.gov
Biochemical and Enzymological Assays
Biochemical assays are essential for characterizing the enzymatic activities involved in this compound synthesis and for quantifying the resulting products. These assays provide insights into the reaction mechanisms, substrate specificities, and kinetics of the enzymes.
In vitro synthesis of cyclic beta(1-2)glucans is typically carried out using different enzyme preparations, including permeabilized cells, total membranes, or purified inner membranes, with UDP-glucose as the sugar donor. asm.orgoup.com The activity of the glycosyltransferase (GT) domain, responsible for initiation and elongation, is assessed by measuring the incorporation of glucose from a radiolabeled substrate like UDP-[¹⁴C]glucose into the glucan product. apsnet.org Site-directed mutagenesis studies targeting conserved motifs within the GT domain have demonstrated that specific amino acid residues are essential for Cgs activity. oup.com
The C-terminal domain of Cgs possesses a phosphorylase activity that controls the degree of polymerization of the glucan chain by removing glucose residues and releasing glucose-1-phosphate. nih.govpnas.org This "length-controlling" activity can be assayed by monitoring the release of glucose-1-phosphate from a linear β-1,2-glucan substrate. pnas.org The final cyclization step, catalyzed by a domain recently classified into a new glycoside hydrolase family, can be assayed by incubating the purified domain with linear β-1,2-glucans and detecting the formation of β-glucosidase-resistant cyclic products. researchgate.netbiorxiv.org
Table 2: Domains of this compound Synthase (CGS) and Their Assays
| CGS Domain | Function | Assay Principle | Substrate | Product Measured | Reference |
|---|---|---|---|---|---|
| N-terminal Glycosyltransferase (GT) | Initiation and Elongation | Incorporation of radiolabeled glucose | UDP-[¹⁴C]glucose | Radiolabeled glucan polymer | apsnet.orgoup.com |
| C-terminal Phosphorylase | Length Control (Trimming) | Phosphorolysis of glucosidic bonds | Linear β-1,2-glucan | Glucose-1-phosphate | nih.govpnas.org |
| Cyclization Domain (GH Family) | Cyclization | Transglycosylation to form a cyclic product | Linear β-1,2-glucan | Cyclic β-(1-2)-glucan (detected by resistance to β-glucosidase) | researchgate.netbiorxiv.org |
Accurate quantification and characterization of the synthesized cyclic beta(1-2)glucans are critical. A combination of colorimetric and chromatographic techniques is typically employed.
The phenol-sulfuric acid colorimetric assay is a widely used method for the quantification of total carbohydrates, including total secreted and periplasmic glucans. embopress.orgmdpi.com This method relies on the acid hydrolysis of polysaccharides into monosaccharides, which then react with phenol (B47542) to produce a colored compound that can be measured spectrophotometrically. mdpi.com
For separation and purification, size-exclusion chromatography is frequently used. Periplasmic glucans, after extraction from cell pellets, are often purified on columns such as BioGel P4. embopress.orgconicet.gov.ar High-performance liquid chromatography (HPLC) provides a more robust method for both quantification and analysis, allowing for the separation of different glucan species. nih.govmdpi.com
Thin-layer chromatography (TLC) is a valuable qualitative tool to analyze the profile of glucans produced by different bacterial strains. conicet.gov.ar It allows for the rapid comparison of wild-type, mutant, and complemented strains, confirming the presence or absence of cyclic glucans by comparing their migration to a purified standard. conicet.gov.ar More advanced structural analysis can be performed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to determine the precise structure, including the degree of polymerization and linkage types. biorxiv.orgmdpi.com
Biophysical and Structural Characterization Techniques
Recent advancements in high-resolution microscopy, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the biosynthesis of this compound. While direct imaging of the this compound molecule itself is not the primary focus of these studies, cryo-EM has been instrumental in elucidating the structure of the enzymatic machinery responsible for its synthesis.
Researchers have successfully determined the structure of the cyclic glucan synthase (Cgs) from Agrobacterium tumefaciens, a multi-domain membrane protein that produces this compound. ebi.ac.uknih.gov These cryo-EM studies have revealed the complex architecture of Cgs and have shed light on the distinct mechanism of this compound synthesis. ebi.ac.uknih.gov The process involves a tyrosine-linked oligosaccharide intermediate that undergoes cycles of polymerization and processing of the glucan chain. ebi.ac.uknih.gov By capturing the Cgs protein in various conformational states, researchers have gained a deeper understanding of its enzymatic activities and regulation. biorxiv.org This structural information is crucial for understanding how pathogens that rely on this compound as a virulence factor operate and may open avenues for the development of novel inhibitors. ebi.ac.uknih.gov
A combination of sophisticated spectroscopic and chromatographic techniques is essential for the isolation, purification, and detailed structural characterization of cyclic beta(1-2)glucans. These methods allow for the determination of their size, linkage, and the presence of any substitutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR are powerful tools for confirming the cyclic nature of the glucan and the β-(1-2) linkages between glucose residues. asm.org NMR has also been instrumental in identifying and locating substituents on the glucan ring, such as succinyl residues at the C-6 positions in this compound from Brucella abortus. asm.org
Chromatographic Techniques:
Thin-Layer Chromatography (TLC): TLC is a fundamental technique used for the initial detection and separation of cyclic beta(1-2)glucans from cellular extracts. asm.org
Anion-Exchange Chromatography: This method, often using materials like DEAE-Sephadex, is employed to separate anionic forms of this compound, which may carry substituents like succinyl or glycerophosphoryl groups, from the neutral forms. asm.orgmdpi.com
Size-Exclusion Chromatography (SEC): SEC, using resins such as Bio-Gel P4, is utilized to separate glucans based on their size (degree of polymerization) and for desalting preparations. asm.orgembopress.org
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the purification and analysis of cyclic beta(1-2)glucans, allowing for the separation of different species and confirmation of purity. embopress.orgnih.gov
Mass Spectrometry (MS):
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: This technique is critical for determining the precise molecular weight of different this compound species, which in turn reveals the degree of polymerization (the number of glucose units). mdpi.comembopress.org It can also confirm the presence of various substituents. mdpi.com
The following table summarizes the application of these techniques in the study of this compound.
| Technique | Application in this compound Research | Key Findings |
| Cryo-Electron Microscopy (Cryo-EM) | Elucidation of the 3D structure of the cyclic glucan synthase (Cgs) enzyme. ebi.ac.uknih.gov | Revealed the multi-domain architecture of Cgs and a synthesis mechanism involving a tyrosine-linked intermediate. ebi.ac.uknih.gov |
| NMR Spectroscopy | Confirmation of β-(1-2) linkages and cyclic structure; identification of substituents. asm.org | Confirmed the cyclic β-(1-2) structure and identified succinyl residues on the glucan from B. abortus. asm.org |
| Thin-Layer Chromatography (TLC) | Initial separation and detection of cyclic glucans in extracts. asm.org | Provides a rapid method for screening for the presence of cyclic glucans. |
| Anion-Exchange Chromatography | Separation of neutral and anionic (substituted) cyclic glucans. asm.orgmdpi.com | Enabled the isolation of succinylated and glycerophosphorylated forms. mdpi.com |
| Size-Exclusion Chromatography | Separation of glucans by size; desalting. asm.orgembopress.org | Used to purify periplasmic glucans and assess their size distribution. embopress.org |
| HPLC | High-resolution purification and analysis. embopress.orgnih.gov | Confirms the purity of isolated glucan fractions. embopress.org |
| MALDI-TOF MS | Precise molecular weight determination and degree of polymerization. mdpi.comembopress.org | Determined that secreted glucan from Xanthomonas consists of 16 glucosyl residues. embopress.org |
In vitro Cell Culture Models
In vitro cell culture systems using primary host immune cells or cell lines are invaluable for dissecting the direct effects of this compound on the host's innate immune system. These models allow for controlled experiments to understand the molecular interactions and signaling pathways triggered by this bacterial polysaccharide.
Studies have shown that this compound from the pathogenic bacterium Brucella is a potent activator of both human and mouse dendritic cells (DCs). univ-mrs.fr Dendritic cells are key antigen-presenting cells that bridge the innate and adaptive immune responses. Activation of DCs by Brucella this compound suggests a role for this molecule in modulating the host's immune surveillance. univ-mrs.fr
Conversely, other research highlights a different role for this compound in the context of a Brucella infection. It has been demonstrated that this molecule is a crucial virulence factor required for the intracellular survival of the pathogen. nih.govresearchgate.net Brucella mutants deficient in this compound synthesis are unable to prevent the fusion of their containing phagosome with lysosomes, leading to their destruction. nih.govresearchgate.net The addition of purified this compound can rescue this defect, allowing the bacteria to survive and establish a replicative niche. nih.govresearchgate.net This suggests that this compound helps the bacteria to circumvent host cell defenses and avoid innate immune clearance. nih.gov
In planta and In vivo Bacterial Virulence Models
Model plant systems are essential for understanding the role of this compound in bacterial pathogenesis in a whole-organism context. Arabidopsis thaliana and Nicotiana benthamiana are two widely used models for studying plant-pathogen interactions due to their well-characterized genetics and susceptibility to a range of pathogens.
Research on the black rot pathogen Xanthomonas campestris pv. campestris (Xcc) has provided clear evidence for the importance of this compound in plant infection. nih.gov A key study demonstrated that a mutant Xcc strain, created by disrupting the ndvB gene required for cyclic glucan synthesis, was unable to produce this compound and showed significantly compromised virulence in both Arabidopsis and N. benthamiana. nih.gov
Infection of N. benthamiana with this mutant strain resulted in an enhanced plant defense response, characterized by increased callose deposition and earlier expression of the defense-related PATHOGENESIS-RELATED1 (PR-1) gene. nih.gov Crucially, the virulence of the mutant could be restored by co-inoculating the plant with purified this compound. nih.gov Furthermore, the application of purified glucan suppressed both callose deposition and PR-1 expression. nih.gov These findings indicate that this compound acts to suppress plant immune responses, thereby facilitating bacterial infection. nih.gov The molecule was also shown to be transported systemically within the plant, suggesting it can act at a distance from the initial infection site to promote susceptibility. nih.gov
The table below details the findings from these plant infection models.
| Model Organism | Pathogen | Key Gene Investigated | Mutant Phenotype | Effect of Purified this compound |
| Arabidopsis thaliana | Xanthomonas campestris pv. campestris | ndvB | Compromised virulence. nih.gov | Restored virulence of the ndvB mutant. nih.gov |
| Nicotiana benthamiana | Xanthomonas campestris pv. campestris | ndvB | Compromised virulence; enhanced callose deposition; earlier PR-1 gene expression. nih.gov | Restored virulence; suppressed callose deposition and PR-1 expression. nih.gov |
Animal Models for Pathogenesis Studies (e.g., murine models for Brucella virulence, excluding clinical human trial data)
Murine models, particularly using strains of mice such as BALB/c, are fundamental in elucidating the role of this compound (CβG) as a key virulence factor in Brucella infections. These models allow for controlled studies of host-pathogen interactions and the specific contribution of bacterial components to the disease process. Research using these animal models has consistently demonstrated that CβG is essential for the full virulence of Brucella species.
The primary approach involves comparing infections caused by wild-type (WT) Brucella strains with infections caused by genetically engineered mutants that are deficient in CβG synthesis, transport, or modification. The genes most commonly targeted for mutation in these studies are:
cgs : encoding the this compound synthase, responsible for synthesizing the glucan polymer.
cgt : encoding the CβG transporter, an ABC transporter that moves the molecule into the periplasmic space.
cgm : encoding a modifier enzyme that adds succinyl residues to the glucan backbone.
The virulence of these mutants is typically assessed by measuring two key parameters in infected mice: the bacterial load in target organs (primarily the spleen) and the degree of splenomegaly (enlargement of the spleen), which is an indicator of the inflammatory response.
Reduced Spleen Colonization by CβG-Deficient Mutants:
Studies have unequivocally shown that Brucella abortus mutants lacking a functional CβG synthase (cgs mutants) exhibit significantly reduced ability to persist in mice. For instance, in BALB/c mice infected with a virulent B. abortus 2308 strain, the cgs mutant showed a 1.5-log reduction in the number of bacteria recovered from the spleen 12 weeks post-infection compared to the wild-type strain. nih.gov The effect is even more pronounced in attenuated strains like B. abortus S19, where the cgs mutant was completely cleared from the spleens of mice after just 4 weeks, demonstrating the crucial role of CβG in maintaining chronic infection. nih.gov
Similarly, mutants in the CβG transporter gene (cgt) also show reduced survival in mouse spleen tissues. core.ac.uk This indicates that the presence of CβG in the periplasm is a requirement for full virulence. core.ac.uk These findings underscore that CβG is not only necessary for the initial stages of infection but is also critical for the long-term persistence of Brucella in the host.
Table 1: Spleen Colonization of B. abortus Wild-Type vs. cgs Mutant in BALB/c Mice
This table illustrates the reduced ability of a CβG-deficient mutant to persist in the spleen over time compared to the virulent wild-type strain.
| Strain | Inoculum (CFU/mouse) | Time Post-Infection | Log CFU/Spleen (Mean ± SE) |
|---|---|---|---|
| B. abortus 2308 (Wild-Type) | 1 x 104 | 4 weeks | ~6.0 |
| B. abortus 2308 cgs Mutant | 1 x 104 | 4 weeks | ~6.0 |
| B. abortus 2308 (Wild-Type) | 1 x 104 | 12 weeks | ~6.0 |
| B. abortus 2308 cgs Mutant | 1 x 104 | 12 weeks | ~4.5 |
| B. abortus S19 (Wild-Type) | 1 x 103 | 4 weeks | 5.1 ± 0.05 |
| B. abortus S19 cgs Mutant | 1 x 103 | 4 weeks | 0 (Cleared) |
Impact on Splenomegaly:
Splenomegaly is a hallmark of brucellosis in mice, reflecting a strong inflammatory response. Research has revealed that CβG plays a direct role in inducing this inflammation. nih.gov Mice infected with cgs mutants exhibit a significantly reduced splenomegaly response compared to those infected with the wild-type strain, even when the bacterial numbers in the spleen are comparable at early time points. nih.gov
For example, infection with the virulent B. abortus 2308 strain at a dose of 104 CFU induced a threefold increase in spleen weight by 2 weeks post-infection. In contrast, the cgs mutant failed to induce any significant splenomegaly at the same time point. nih.gov This suggests that CβG itself is a potent trigger of the host inflammatory processes that lead to spleen enlargement.
Table 2: Splenomegaly in BALB/c Mice Infected with B. abortus Wild-Type vs. cgs Mutant
This table compares the spleen weights of mice infected with wild-type and CβG-deficient Brucella, highlighting the role of CβG in inducing inflammation.
| Strain | Inoculum (CFU/mouse) | Time Post-Infection | Spleen Weight (mg, Mean ± SD) |
|---|---|---|---|
| Uninfected Control | N/A | N/A | 90 ± 10 |
| B. abortus 2308 (Wild-Type) | 1 x 104 | 2 weeks | 225 ± 25 |
| B. abortus 2308 cgs Mutant | 1 x 104 | 2 weeks | 77 ± 30 |
| B. abortus 2308 (Wild-Type) | 1 x 104 | 12 weeks | 249 ± 60 |
| B. abortus 2308 cgs Mutant | 1 x 104 | 12 weeks | 170 ± 27 |
Role of CβG Modification:
Interestingly, not all aspects of the CβG molecule are required for its role in virulence within the host. Studies on cgm mutants, which produce a neutral, non-succinylated form of CβG, have shown that these mutants have no defect in intracellular multiplication or spleen colonization in mice. This indicates that the succinyl modifications, while important for the bacterium's adaptation to low-osmolarity environments, are not required for virulence in the context of a murine infection model. The key requirement for a successful interaction with the mammalian host appears to be the transport of the core glucan molecule to the periplasmic space. core.ac.uk
Biotechnological and Agricultural Applications Research Perspectives
Development of Anti-Pathogen Strategies
The essential role of cyclic beta-(1-2)glucans in the lifecycle of certain pathogenic bacteria has identified their synthesis pathway as a promising target for novel antimicrobial strategies. By disrupting the production of these crucial molecules, it may be possible to attenuate pathogen virulence and enhance host defense mechanisms.
Cyclic beta-(1-2)glucans are integral to the virulence of several pathogenic bacteria, including species of Brucella and Xanthomonas. In the plant pathogen Xanthomonas campestris pv. campestris (Xcc), the causal agent of black rot in cruciferous plants, cyclic beta-(1-2)glucan is a key virulence factor. nih.govnih.gov The synthesis of this molecule is dependent on the cyclic glucan synthase enzyme, encoded by genes such as ndvB. nih.govembopress.org Research has demonstrated that disruption of the ndvB gene in Xcc results in a mutant strain that cannot produce extracellular cyclic beta-(1-2)glucan and exhibits compromised virulence in model plants like Arabidopsis thaliana and Nicotiana benthamiana. nih.govnih.gov
This loss of virulence is associated with an enhanced plant immune response, including increased callose deposition and earlier expression of pathogenesis-related genes. nih.govnih.gov These findings highlight the critical role of cyclic beta-(1-2)glucan in suppressing host defenses, thereby facilitating infection. nih.govcabidigitallibrary.org Consequently, the cyclic glucan synthase enzyme presents a viable target for the development of new antimicrobial agents. Inhibiting this enzyme would mimic the effects of gene disruption, effectively disarming the pathogen and rendering it susceptible to the host's natural immune responses. While the development of specific inhibitors for cyclic beta-(1-2)glucan synthase is still in a research phase, the principle has been successfully applied in antifungal therapies targeting beta-(1,3)-glucan synthase, suggesting a promising avenue for future antibacterial drug discovery. nih.govdrfungus.orgwikipedia.org
Potential as Immunomodulatory Adjuvants (Research-level investigation, not clinical application)
The ability of beta-glucans to modulate the immune system has been a subject of intense research. While much of this work has focused on other types of beta-glucans, cyclic beta-(1-2)glucans are also being investigated for their potential as immunomodulatory adjuvants in vaccine development. nih.govresearchgate.net Adjuvants are substances that enhance the body's immune response to an antigen, leading to a more robust and durable immunity.
Beta-glucans are recognized by the immune system as pathogen-associated molecular patterns (PAMPs), leading to the activation of various immune cells. nih.gov Research suggests that beta-glucans can stimulate both innate and adaptive immunity. nih.govresearchgate.net They have been shown to enhance the efficacy of vaccines against various infectious agents in preclinical studies. researchgate.netmdpi.comnih.gov The immunomodulatory effects of beta-glucans are thought to be mediated through their interaction with specific receptors on immune cells, such as Dectin-1 and complement receptor 3 (CR3). nih.gov
In the context of cyclic beta-(1-2)glucans, their unique structure may offer distinct advantages as adjuvants. Their particulate nature and ability to be formulated into nanoparticles could facilitate their uptake by antigen-presenting cells, leading to enhanced antigen presentation and T-cell activation. nih.gov While research in this area is still at a preclinical stage, the excellent immunomodulatory properties of cyclic beta-(1-2)glucans have led to the proposal of their use as a new class of adjuvants for vaccine development. researchgate.net
Applications in Materials Science and Encapsulation Technologies
The distinct molecular architecture of cyclic beta-(1-2)glucans, characterized by a hydrophilic exterior and a hydrophobic internal cavity, makes them highly suitable for applications in materials science, particularly as encapsulation agents. researchgate.netrsc.org This property allows them to form inclusion complexes with a variety of poorly water-soluble compounds, enhancing their stability and bioavailability.
Cyclic beta-(1-2)glucans have demonstrated a remarkable ability to encapsulate a wide range of hydrophobic molecules. rsc.orgresearchgate.net This is attributed to their flexible ring structure, which can accommodate guest molecules of various sizes and shapes within their central cavity. Research has shown efficient encapsulation of drugs such as curcumin (B1669340), dexamethasone, and reserpine, with encapsulation efficiencies reported to be between 85% and 99%. rsc.orgresearchgate.net The encapsulation is more effective for hydrophobic drugs compared to hydrophilic ones. rsc.org
The formation of these inclusion complexes can significantly increase the aqueous solubility of the encapsulated compounds. For instance, the solubility of the poorly water-soluble compound curcumin has been shown to increase when complexed with cyclic beta-(1,2)-glucans. researchgate.net This enhanced solubility can lead to improved bioavailability, a critical factor in the development of effective pharmaceuticals and nutraceuticals. The non-toxic nature of cyclic beta-(1-2)glucans further supports their potential use as drug delivery systems. rsc.org
| Hydrophobic Compound | Encapsulation Efficiency (%) | Key Finding | Reference |
|---|---|---|---|
| Curcumin | High (not specified) | Increased aqueous solubility. | researchgate.net |
| Dexamethasone | 85-99 | Efficient encapsulation by cyclic β-(1,2)-glucan. | rsc.org |
| Reserpine | 85-99 | Efficient encapsulation by cyclic β-(1,2)-glucan. | rsc.org |
| 6-methylcoumarin | 85-99 | Efficient encapsulation by cyclic β-(1,2)-glucan. | rsc.org |
| 4-hydroxycoumarin | 85-99 | Efficient encapsulation by cyclic β-(1,2)-glucan. | rsc.org |
| 4-methylumbelliferone | 85-99 | Efficient encapsulation by cyclic β-(1,2)-glucan. | rsc.org |
The versatile properties of cyclic beta-(1-2)glucans open up a wide array of potential applications in various industries. In the food industry , they can be used as functional ingredients to encapsulate and protect sensitive bioactive compounds, such as vitamins and antioxidants, from degradation during processing and storage. researchgate.net Their ability to enhance the solubility of hydrophobic flavor and color compounds could also be beneficial.
In nanotechnology , cyclic beta-(1-2)glucans are being explored for the development of novel drug delivery systems. researchgate.netnih.gov They can be formulated into nanoparticles that can be loaded with therapeutic agents for targeted delivery. nih.govrsc.org Blending cyclic beta-(1-2)glucan with biodegradable polymers like polylactic-co-glycolic acid (PLGA) has been shown to enhance the encapsulation efficiency of drugs and improve the biodegradability and biocompatibility of the resulting nanoparticles. nih.gov
In the chemical industry , their ability to form inclusion complexes can be exploited in catalysis and for the separation of enantiomers. researchgate.net Furthermore, their capacity to bind to certain dyes suggests potential applications in effluent treatment. rsc.org The development of scalable recombinant systems for the production of cyclic beta-(1-2)glucans is expected to facilitate their widespread use in these and other industrial applications. researchgate.net
Agricultural Applications in Plant Disease Management
In the realm of agriculture, cyclic beta-(1-2)glucans play a fascinating and dual role in the context of plant disease. From the perspective of certain bacterial pathogens, these molecules are potent virulence factors that suppress plant immunity. Conversely, the plant's ability to recognize specific beta-glucan (B1580549) structures can trigger defense responses, a principle that could be harnessed for crop protection.
Research on the plant pathogen Xanthomonas campestris pv. campestris has revealed that extracellular cyclic beta-(1-2)glucan is essential for its virulence. nih.govnih.gov This is because the glucan acts to systemically suppress the plant's innate immune responses. nih.govnih.gov Application of purified cyclic beta-(1-2)glucan to plants prior to inoculation with a glucan-deficient mutant of the pathogen was found to suppress defense mechanisms like callose deposition and the expression of defense-related genes, thereby restoring the pathogen's virulence. nih.govnih.gov This counter-defensive strategy employed by the pathogen highlights the importance of cyclic beta-(1-2)glucan in facilitating the spread of disease within the plant. nih.govcabidigitallibrary.org
Conversely, it has been shown that plants can recognize other forms of beta-glucans, such as short linear beta-1,2-glucans, as molecular patterns that trigger immune responses. oup.com This recognition leads to the activation of defense mechanisms, including the production of reactive oxygen species (ROS) and the expression of defense-related genes, which can enhance the plant's resistance to a broad range of pathogens. oup.comresearchgate.net This suggests that while pathogenic cyclic beta-(1-2)glucans have evolved to evade or suppress plant immunity, the plant immune system retains the ability to recognize related glucan structures as danger signals. This dichotomy presents opportunities for developing novel crop protection strategies, either by inhibiting the production of virulence-associated cyclic glucans in pathogens or by using specific glucan elicitors to prime the plant's defense system.
| Organism | Role of Cyclic β-(1-2)glucan | Effect on Plant | Reference |
|---|---|---|---|
| Xanthomonas campestris pv. campestris | Virulence factor | Suppresses plant immune responses (e.g., callose deposition, PR-1 gene expression), leading to increased susceptibility to disease. | nih.govnih.gov |
| - (as an elicitor) | Immune elicitor (short linear β-1,2-glucans) | Triggers plant defense responses (e.g., ROS production), enhancing disease resistance. | oup.com |
Augmenting Plant Defense Responses and Immune Priming
Cyclic β-(1-2)-glucans, particularly those produced by plant-associated bacteria, have been a subject of significant research regarding their role in modulating plant immune responses. Rather than acting as typical elicitors that directly trigger and strengthen plant defenses, studies have revealed a more complex and often counterintuitive function for these molecules. Evidence points towards their role as suppressors of the plant's innate immunity, a strategy that pathogenic bacteria employ to facilitate successful colonization and infection. nih.govoup.com This systemic suppression of host defenses represents a sophisticated counter-defensive strategy, highlighting the intricate co-evolutionary dynamics between plants and microbial pathogens. nih.govnih.gov
Research involving the plant pathogen Xanthomonas campestris pv. campestris (Xcc), the causal agent of black rot in cruciferous plants, has been particularly illuminating. nih.gov To investigate the role of cyclic β-(1-2)-glucan in Xcc's virulence, researchers generated a mutant strain (ndvB⁻) incapable of synthesizing these molecules. nih.gov This mutant strain showed compromised virulence in model plants such as Arabidopsis thaliana and Nicotiana benthamiana. nih.govnih.gov Infection by the ndvB⁻ mutant was characterized by an enhanced plant defense response, including increased callose deposition and earlier expression of the PATHOGENESIS-RELATED1 (PR-1) gene, both of which are classic markers of an active plant immune response. nih.govnih.govresearchgate.net
Crucially, when purified cyclic β-(1-2)-glucan was applied to the plants prior to inoculation with the deficient ndvB⁻ mutant, the pathogen's virulence was restored. nih.govresearchgate.net The application of the purified compound suppressed the plant's defensive accumulation of callose and the expression of the PR-1 gene. nih.govnih.gov This effect was observed not only when the glucan and the bacteria were applied to the same leaf but also when they were applied to different leaves, demonstrating that cyclic β-(1-2)-glucan acts as a systemic signal that suppresses plant defenses throughout the plant. nih.govnih.gov This systemic suppression is associated with the transport of the molecule to distant parts of the plant, effectively preparing other tissues for subsequent infection. nih.govnih.gov
In the context of symbiotic relationships, such as that between Bradyrhizobium japonicum and soybean, cyclic β-glucans have also been implicated in the suppression of host defense responses to promote a successful symbiotic interaction. conicet.gov.arnih.gov It has been proposed that these molecules may act by antagonizing the binding of microbial elicitors to their plant receptors. nih.gov This suggests a broader role for cyclic glucans in mediating host-microbe interactions, where they function to dampen the host's immune surveillance. conicet.gov.ar
While cyclic β-(1-2)-glucans from pathogenic bacteria generally act as immunosuppressors, it is important to note that other types of glucans, such as short-chain linear β-(1-2)-glucans, have been shown to act as elicitors, triggering pattern-triggered immunity (PTI) hallmarks like the production of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinases. oup.comresearchgate.net This functional dichotomy underscores the structural specificity of plant immune recognition. However, the research focus on cyclic β-(1-2)-glucans from pathogens like Xanthomonas consistently points to their function in augmenting the pathogen's success by actively suppressing plant defense mechanisms. nih.govmedium.com
The detailed research findings are summarized in the table below:
| Organism/Compound | Plant Model | Observed Effect on Plant Defense | Key Findings/Mechanism |
| Xanthomonas campestris pv. campestris (Xcc) cyclic β-(1-2)-glucan | Nicotiana benthamiana | Suppression of callose deposition and PR-1 gene expression. nih.gov | An Xcc mutant unable to synthesize the glucan (ndvB⁻) was less virulent and induced stronger defense responses. nih.gov |
| Xanthomonas campestris pv. campestris (Xcc) cyclic β-(1-2)-glucan | Arabidopsis thaliana | Restoration of virulence for the glucan-deficient mutant. nih.gov | Pre-treatment with purified glucan allowed the ndvB⁻ mutant to cause disease symptoms. nih.gov |
| Purified cyclic β-(1-2)-glucan from Xcc | Nicotiana benthamiana & Arabidopsis thaliana | Systemic suppression of immune responses. nih.gov | The glucan is transported throughout the plant, inducing susceptibility in distant, uninfected leaves. nih.govnih.gov |
| Bradyrhizobium japonicum cyclic β-glucans | Soybean (Glycine max) | Suppression of phytoalexin production induced by fungal elicitors. nih.gov | These symbiotic glucans may function as suppressors to facilitate the establishment of symbiosis. conicet.gov.arnih.gov |
Future Research Directions and Challenges
Unraveling Remaining Mechanistic Gaps in CGS Activity
Cyclic beta(1-2)glucan synthase (Cgs) is a large, multi-domain, integral membrane protein responsible for the complete synthesis of cyclic beta(1-2)glucans. asm.orgresearchgate.net It catalyzes four distinct reactions: initiation, elongation, phosphorolysis, and cyclization. asm.orgresearchgate.net While recent breakthroughs, including cryo-electron microscopy studies, have provided significant insights into the structure and function of Cgs, several mechanistic gaps remain. researchgate.netnih.gov
The synthesis cycle of Cgs involves a complex interplay between its various domains, including a glycosyltransferase (GT) domain, a cyclase (CY) domain, and a glucan phosphorylase (GP) domain. researchgate.netnih.gov The process is initiated by the autoglycosylation of a specific tyrosine residue within the GT domain. researchgate.net This is followed by the elongation of a linear beta(1-2)glucan chain, with the length being controlled by the competing activities of the GT domain and the phosphorolytic trimming by the GP domain. nih.govconicet.gov.ar The final step is the cyclization of the linear intermediate, catalyzed by the CY domain, which releases the cyclic product. asm.orgniigata-u.ac.jp
Recent studies have elucidated the detailed catalytic mechanism of the cyclization domain from Thermoanaerobacter italicus (TiCGSCy), identifying key acidic residues (E1356 and E1442) that act as the general acid/base and nucleophile, respectively. niigata-u.ac.jp This reaction proceeds through a glycosyl-enzyme intermediate with retention of the anomeric configuration. niigata-u.ac.jp However, the precise mechanism that governs the translocation of the growing glucan chain between the different active sites of the full Cgs enzyme remains a significant unresolved question. researchgate.netnih.gov Understanding how the protein orchestrates the movement of the oligosaccharide from the GT active site to the GP domain for trimming and finally to the CY domain for cyclization is critical. Furthermore, the structural basis for how the enzyme determines the specific ring size of the final cyclic product is not fully understood and appears to depend on a delicate balance between the competing elongation and cyclization reactions. conicet.gov.arnih.gov
Key Unresolved Questions in CGS Activity:
The detailed structural dynamics of glucan chain transfer between the GT, GP, and CY domains.
The precise mechanism for determining the final degree of polymerization (DP) of the cyclic product.
The identity of the initial amino acid residue that accepts the first glucose molecule in some species. conicet.gov.ar
How environmental signals, such as osmolarity, modulate Cgs activity at a molecular level. asm.org
Identification and Characterization of Novel Enzymes Involved in this compound Metabolism
Beyond the central role of Cgs, a growing repertoire of enzymes is being discovered that are involved in the modification, degradation, and transport of cyclic beta(1-2)glucans. The exploration of these enzymes is crucial for understanding the complete lifecycle and physiological roles of these glucans. The rarity of beta-1,2-glucans in nature has historically limited the discovery of related enzymes, but the development of methods for large-scale enzymatic synthesis of linear beta-1,2-glucans has accelerated this process. nih.govnih.govbiorxiv.org
Recent discoveries have led to the establishment of new glycoside hydrolase (GH) families specific for beta-1,2-glucans, including GH144 (bacterial) and GH162 (fungal). nih.govbiorxiv.orgnih.gov For instance, endo-β-1,2-glucanases (SGLs) from Chitinophaga pinensis (GH144) and the fungus Talaromyces funiculosus (GH162) have been identified and characterized. nih.govnih.gov These enzymes hydrolyze both linear and cyclic beta-1,2-glucans, typically producing sophorose as the main product. nih.gov The cyclization domain of Cgs itself has been classified into a new family, GH189. biorxiv.orgbiorxiv.org
Furthermore, enzymes responsible for producing modified cyclic beta(1-2)glucans, such as the α-1,6-cyclized variant found in Xanthomonas campestris, are being identified. embopress.orgacs.org The enzyme XccOpgD from X. campestris pv. campestris, a GH186 homologue, was recently found to convert linear beta-1,2-glucan into a specific cyclic product with one α-1,6 linkage. acs.org Other key enzymes in the metabolic pathway include 1,2-β-oligoglucan phosphorylase (SOGP), which was first discovered in Listeria innocua and belongs to the GH94 family. nih.govplos.org SOGP catalyzes the reversible phosphorolysis of linear beta-1,2-oligosaccharides, playing a role in their degradation. plos.org Additionally, specific β-glucosidases that degrade sophorose and ABC transporters responsible for exporting cyclic beta(1-2)glucans across the bacterial inner membrane have been characterized. nih.govproteopedia.org
| Enzyme/Protein | Glycoside Hydrolase (GH) Family | Organism of Discovery | Function | Reference |
|---|---|---|---|---|
| Endo-β-1,2-glucanase (SGL) | GH144 | Chitinophaga pinensis | Hydrolysis of β-1,2-glucans | nih.gov |
| Endo-β-1,2-glucanase (TfSGL) | GH162 | Talaromyces funiculosus | Hydrolysis of β-1,2-glucans | nih.gov |
| CGS Cyclization Domain | GH189 | Thermoanaerobacter italicus | Transglycosylation (cyclization) | biorxiv.org |
| α-1,6-Cyclized β-1,2-glucan-producing enzyme (XccOpgD) | GH186 | Xanthomonas campestris pv. campestris | Anomer-inverting transglycosylation | acs.org |
| 1,2-β-Oligoglucan Phosphorylase (SOGP) | GH94 | Listeria innocua | Reversible phosphorolysis of Sopns (DP≥3) | plos.org |
| Cyclic Glucan Transporter (Cgt) | ABC Transporter | Brucella abortus | Export of cyclic β-1,2-glucans | proteopedia.org |
Detailed Structural Biology of Glucan-Host/Ligand Interactions
Cyclic beta(1-2)glucans exert many of their biological effects by interacting with host proteins and other molecules. conicet.gov.arembopress.org A significant challenge and a key area for future research is the detailed structural characterization of these interactions. While the three-dimensional structures of some beta-glucans and their binding proteins have been elucidated, specific high-resolution structural data for this compound complexes are limited. nih.gov
The interaction of these glucans with host receptors is fundamental to their roles in modulating immune responses and facilitating pathogenic or symbiotic relationships. nih.govnih.gov For example, in Brucella, this compound is a crucial virulence factor required for intracellular survival. conicet.gov.ar In plants, it can act to suppress immune responses. nih.gov However, the specific host cell receptors that recognize cyclic beta(1-2)glucans and the molecular basis for this recognition remain largely unknown. Techniques such as X-ray crystallography and NMR spectroscopy will be invaluable in revealing the atomic details of these interactions. nih.gov
Recent structural studies have provided insights into the transport of these molecules. The cryo-EM structure of the ABC transporter Cgt from Brucella abortus has been solved, revealing an unusual binding pocket and shedding light on the mechanism of polysaccharide export. proteopedia.orgebi.ac.uk Similarly, the crystal structure of a β-1,2-glucooligosaccharide binding protein from Listeria innocua in complex with sophorotetraose has been determined, providing a basis for understanding how these oligosaccharides are recognized for transport or metabolism. rcsb.org A major future goal will be to co-crystallize cyclic beta(1-2)glucans with their host target proteins to understand the specific hydrogen bonding, hydrophobic, and van der Waals interactions that govern binding affinity and specificity. This knowledge is essential for designing inhibitors or mimetics for therapeutic or agricultural applications.
Development of Scalable and Recombinant Production Systems for Research and Industrial Applications
The broader application of cyclic beta(1-2)glucans in fields such as pharmaceuticals, nanotechnology, and the food industry is currently hampered by challenges in their production. bohrium.comnih.govresearchgate.net Traditionally, these glucans are isolated from native bacterial producers, many of which are slow-growing or pathogenic, making large-scale production difficult, expensive, and potentially hazardous. bohrium.comnih.govresearchgate.net Furthermore, chemical synthesis of these complex molecules is not currently feasible. nih.gov
To overcome these limitations, the development of scalable and efficient recombinant production systems is a high-priority research direction. Significant progress has been made in engineering non-pathogenic bacteria like Escherichia coli to produce cyclic beta(1-2)glucans. nih.govresearchgate.net This involves the heterologous expression of the necessary enzymes, such as Cgs for synthesis and Cgt for transport, in an E. coli background where intrinsic polysaccharide synthesis genes have been deleted. nih.gov Using this approach, researchers have successfully produced different types of cyclic beta(1-2)glucans, including unsubstituted and anionic forms, with high yields. nih.govresearchgate.net One study reported producing 4.5 g/L of pure, unsubstituted this compound in the culture medium of an engineered E. coli strain within 48 hours using high-cell-density culture techniques. nih.govresearchgate.net
Despite this success, further optimization is needed. Challenges include maximizing the volumetric productivity, simplifying purification processes, and controlling the degree of polymerization and substitution patterns of the produced glucans. nih.gov The inherent instability and relatively weak cyclizing activity of some Cgs enzymes also present hurdles. niigata-u.ac.jp Future work will likely focus on enzyme engineering to improve the stability and efficiency of Cgs and other related enzymes. Establishing robust, cost-effective, and scalable fermentation and purification protocols will be essential to make cyclic beta(1-2)glucans readily available for widespread research and commercial use. bohrium.comresearchgate.net
| Production Method | Advantages | Challenges | Reference |
|---|---|---|---|
| Isolation from Native Bacteria (e.g., Brucella, Agrobacterium) | Produces naturally occurring structures | Slow growth, potential pathogenicity, low yield, complex purification | nih.govresearchgate.net |
| Recombinant E. coli System | Fast growth, non-pathogenic host, high potential yield, defined production | Enzyme instability, optimization of expression and transport, purification from culture medium | nih.govresearchgate.net |
| Chemical Synthesis | Potentially high purity and defined structure | Currently not feasible due to molecular complexity | nih.gov |
Comprehensive Exploration of Undiscovered Biological Activities and Their Underlying Molecular Mechanisms
While significant roles for cyclic beta(1-2)glucans in osmoadaptation and host-microbe interactions have been established, their full spectrum of biological activities remains to be explored. sci-hub.seresearchgate.net These molecules possess a unique topology with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to form inclusion complexes with a variety of guest molecules, similar to cyclodextrins. nih.govresearchgate.net This property suggests a wide range of potential applications and biological functions.
Recent research has uncovered novel activities. For example, this compound has been shown to sequester ferrous iron in the periplasm, protecting bacteria from iron-induced toxicity. embopress.org It also exhibits antioxidant activity and can encapsulate hydrophobic drug molecules, suggesting potential as a drug delivery vehicle. researchgate.netrsc.org Other reported applications include use in enantiomer separation, catalysis, and the synthesis of nanomaterials. bohrium.comresearchgate.net
Future research should systematically screen for new biological activities in diverse systems. This includes exploring their potential as immunomodulators, anti-inflammatory agents, or signaling molecules in more complex biological contexts. nih.gov A key challenge will be to move beyond phenomenological observations to a deep mechanistic understanding of how these glucans exert their effects at the molecular level. This requires identifying the specific cellular receptors, binding partners, and downstream signaling pathways that are modulated by cyclic beta(1-2)glucans. Uncovering these mechanisms will not only expand our fundamental knowledge but also pave the way for the rational design of new applications in medicine, agriculture, and biotechnology. bohrium.com
Integration of Multi-Omics Data for Systems-Level Understanding
To achieve a holistic understanding of the roles of cyclic beta(1-2)glucans, future research must integrate data from various "omics" platforms. A systems biology approach, combining genomics, transcriptomics, proteomics, and metabolomics, can reveal the complex network of interactions governed by these molecules. For instance, transcriptomic studies on bacterial mutants deficient in this compound synthesis have already revealed altered expression of genes related to motility and cell surface properties. asm.org
Integrating these datasets can help construct comprehensive models of how cyclic beta(1-2)glucans contribute to cellular processes like stress adaptation and virulence. For example, combining genomic data identifying the suite of enzymes involved in glucan metabolism in a particular organism with transcriptomic data showing how their expression changes in response to osmotic stress can provide a powerful, systems-level view of osmoadaptation. asm.orgbohrium.com This integrative approach will be essential for moving beyond the study of individual components to understanding the emergent properties of the system as a whole, ultimately providing a more complete picture of the biological significance of cyclic beta(1-2)glucans.
Q & A
Q. What are the structural characteristics and biosynthesis pathways of cyclic beta(1-2)glucans in bacterial species?
Cyclic beta(1-2)glucans are homopolysaccharides composed of glucose units linked via β(1→2) glycosidic bonds, forming cyclic structures. These glucans are synthesized by enzymes such as cyclic glucan synthases, which utilize UDP-glucose as a substrate. In Agrobacterium tumefaciens and Rhizobium meliloti, high osmolarity in culture media strongly inhibits their synthesis, though the enzymatic machinery remains active . Mutants defective in beta(1-2)glucan synthesis fail to grow in low-osmolarity environments, suggesting a critical role in osmoregulation . Structural analysis often employs nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm cyclic topology and linkage patterns .
Q. What methods are used to detect and quantify cyclic beta(1-2)glucans in microbial cultures?
Quantification typically involves enzymatic assays measuring UDP-glucose consumption or polysaccharide yield under controlled pH and osmolarity . Advanced techniques include:
- NMR spectroscopy : To resolve cyclic structure and glycosidic linkages.
- HPLC with refractive index detection : For separation and quantification of glucans .
- Enzymatic hydrolysis : Using specific glucanases to confirm β(1→2) linkage specificity.
Researchers must standardize culture conditions (e.g., osmolarity, pH) to ensure reproducibility, as environmental factors significantly impact synthesis rates .
Advanced Research Questions
Q. How does osmotic stress influence cyclic beta(1-2)glucan production, and what experimental challenges arise in studying this regulation?
High osmolarity inhibits beta(1-2)glucan accumulation in Agrobacterium tumefaciens, though the synthase activity remains unaffected . Challenges include:
- Controlling culture conditions : Precise regulation of osmolarity (via solutes like NaCl or sucrose) is critical but technically demanding.
- Mutant validation : Strains with disrupted glucan synthesis genes require rigorous phenotyping to confirm osmoregulatory defects .
Methodological solutions involve using chemostats for steady-state cultures and integrating transcriptomic data to identify osmolarity-responsive regulatory pathways.
Q. How can contradictory findings in beta-glucan research (e.g., oxidative stress modulation) inform studies on cyclic beta(1-2)glucans?
While beta(1-3/1-6)-glucans show antioxidant effects (e.g., restoring glutathione (GSH) levels in renal ischemia models ), structural differences in beta(1-2)glucans may alter bioactivity. Key considerations:
- Dose dependency : Studies on beta(1-3)-glucans use 40–3000 mg/kg doses in rodents, but optimal doses for beta(1-2)glucans remain undefined .
- Model specificity : Renal ischemia studies reveal variability in malondialdehyde (MDA) and myeloperoxidase (MPO) levels across treatment groups, emphasizing the need for standardized injury models .
Researchers should compare linkage-specific glucan effects using identical experimental setups (e.g., ischemia duration, dosing regimens).
Q. What methodological standards ensure reproducibility in this compound studies?
Critical practices include:
- Synthesis protocols : Detailed reporting of pH, temperature, and osmolarity during microbial cultivation .
- Analytical validation : Cross-laboratory validation of NMR/HPLC methods to confirm glucan purity and structure.
- In vivo models : Transparent reporting of animal strain selection (e.g., Wistar rats), ischemia induction methods, and blinding protocols to reduce bias .
Refer to guidelines for experimental design and data reporting to enhance cross-study comparability .
Q. What role do cyclic beta(1-2)glucans play in bacterial physiology and host interactions?
In Rhizobiaceae, these glucans facilitate adaptation to hypo-osmotic environments, promoting symbiosis in plant hosts . Pathogenic species may exploit similar mechanisms for host cell invasion. Research strategies include:
- Genetic knockout studies : To assess glucan-deficient mutants in infection models.
- Host immune profiling : Measuring cytokine responses to purified glucans in macrophage assays .
Contrasting these roles with beta(1-3)-glucans (which stimulate immune cells via Dectin-1 receptors ) could reveal structure-function relationships.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
